2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
Description
BenchChem offers high-quality 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
39659-52-4 |
|---|---|
Molecular Formula |
C26H47NO6 |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropyl) (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C26H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)32-20-22(28)21-33-26(31)23-18-19-24(29)27-23/h22-23,28H,2-21H2,1H3,(H,27,29)/t22?,23-/m0/s1 |
InChI Key |
FKXCEDMNPGAMRE-WCSIJFPASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)[C@@H]1CCC(=O)N1)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1CCC(=O)N1)O |
Origin of Product |
United States |
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate: A Functional Lipid for Barrier Repair and Hydration
Topic: "2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate" basic properties Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS: 39659-52-4) is a specialized amphiphilic lipid designed to mimic the skin's natural barrier components while delivering a potent Natural Moisturizing Factor (NMF). Structurally, it is a glycerol backbone functionalized with a lipophilic stearic acid tail and a hydrophilic 5-oxo-L-proline (Pyroglutamic Acid/PCA) head group.
This molecule represents a class of "active lipids" utilized in advanced dermocosmetics and transdermal drug delivery systems. Unlike simple occlusives, it functions via a dual mechanism: the stearoyl moiety integrates into the stratum corneum's lamellar lipid matrix to restore barrier integrity, while the enzymatic hydrolysis of the ester bond releases free PCA to actively hydrate the epidermis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule is a non-symmetric 1,3-diglyceride derivative. The central carbon (C2) retains a free hydroxyl group, conferring specific solubility and interfacial properties.
-
Systematic Name: 2-Hydroxy-3-(octadecanoyloxy)propyl 5-oxo-L-prolinate
-
Synonyms: PCA Glyceryl Stearate (analogous); L-Proline, 5-oxo-, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester.
-
Molecular Formula: C26H47NO6
-
Molecular Weight: ~469.66 g/mol
Key Properties Table[7]
| Property | Value / Description | Significance |
| Physical State | Waxy Solid / Flakes | High melting point due to C18 stearyl chain; requires heating for formulation. |
| Melting Point | 55°C – 65°C (Est.) | Provides structural body to emulsions; forms lamellar gel networks. |
| HLB (Calc.) | ~8.0 – 10.0 | Water-dispersible; acts as a co-emulsifier or lamellar phase promoter. |
| Solubility | Soluble in hot ethanol, oils; Dispersible in hot water. | Amphiphilic nature allows interface stabilization. |
| Chirality | L-isomer (Pyroglutamate) | Biologically active form, compatible with endogenous cutaneous enzymes. |
Synthesis & Manufacturing
The synthesis of this molecule requires precise regioselectivity to ensure the "2-hydroxy" structure. The most efficient industrial route involves the ring-opening of glycidyl stearate by pyroglutamic acid.
Synthetic Pathway (DOT Diagram)
Figure 1: Synthetic pathway via nucleophilic attack of pyroglutamic acid on the epoxide ring of glycidyl stearate, yielding the specific 2-hydroxy regioisomer.
Process Protocol (Lab Scale)
-
Reactants: Charge a reactor with Glycidyl Stearate (1.0 eq) and 5-oxo-L-proline (1.05 eq).
-
Catalysis: Add a catalytic amount of tetrabutylammonium bromide (TBAB) or a mild base.
-
Reaction: Heat to 90-110°C under nitrogen atmosphere. Monitor the disappearance of the epoxide peak via FTIR or titration.
-
Purification: Wash with dilute NaHCO3 to remove unreacted acid. Recrystallize from ethanol/hexane to obtain the waxy solid.
Mechanism of Action: The "Prodrug" Lipid
This molecule acts as a "pro-moisturizer." Upon application to the skin, it undergoes gradual enzymatic hydrolysis by epidermal esterases.
Biological Pathway (DOT Diagram)
Figure 2: Biological mechanism of action. The molecule penetrates the stratum corneum and is cleaved to release PCA (hydration) and Glyceryl Stearate (barrier repair).
Functional Benefits
-
Lamellar Liquid Crystal Formation: The stearoyl tail allows the molecule to align with physiological ceramides and cholesterol, promoting the formation of lamellar phases in emulsions. This structure mimics healthy skin barrier architecture.[1]
-
Sustained Hydration: Unlike free PCA, which can be washed away, the esterified form persists in the lipid bilayer until hydrolyzed, providing long-term moisturization.
-
Substantivity: The cationic potential (if formulated at low pH) or hydrogen-bonding capability of the amide group improves adhesion to hair and skin surfaces.
Experimental Protocols
Analytical Validation (HPLC-UV)
To verify the identity and purity of the synthesized lipid.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile.
-
Gradient: 50% B to 100% B over 20 min.
-
-
Detection: UV at 210 nm (ester/amide bonds).
-
Sample Prep: Dissolve 10 mg in 10 mL warm isopropanol.
Formulation Stability Test (Lamellar Phase Verification)
To confirm the formation of barrier-mimetic structures.
-
Preparation: Create a 5% O/W emulsion containing the test lipid, Cetearyl Alcohol, and water.
-
Microscopy: Place a drop of the emulsion between polarized glass slides.
-
Observation: Look for "Maltese Cross" patterns under cross-polarized light. This confirms the presence of lamellar liquid crystals (anisotropic structures), indicating the lipid is successfully mimicking the skin barrier structure.
References
-
SIELC Technologies. (2018). Separation of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Government of Canada. (2023). Proposed removal of low volume substances from the Revised In Commerce List. Canada Gazette. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Inventory of Cosmetic Ingredients - Cosing. (Contextual reference for PCA Glyceryl Oleate analogs). Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS 39659-52-4). Retrieved from [Link]
Sources
Biological Activity of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
This technical guide provides an in-depth analysis of the biological activity, mechanism of action, and therapeutic applications of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate . This molecule, a conjugate of stearic acid, glycerol, and pyroglutamic acid (PCA), represents a sophisticated class of "functionalized lipids" designed for targeted skin barrier repair and hydration.
Technical Monograph & Application Guide
Executive Summary
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (often referred to in functional contexts as PCA Glyceryl Stearate ) is a biomimetic amphiphile designed to bridge the gap between occlusive lipids and hygroscopic humectants. Unlike simple mixtures of its components, this conjugated ester exhibits unique physicochemical properties—specifically the ability to form stable lamellar liquid crystals that mimic the stratum corneum's intercellular lipid matrix.
Its primary biological value lies in its dual-phase mechanism:
-
Immediate Phase: Structural reinforcement of the skin barrier via lamellar organization.
-
Sustained Phase: Metabolic release of Stearic Acid (lipid replenishment) and PCA (Natural Moisturizing Factor) via epidermal esterases.
Chemical Identity & Physicochemical Properties[1][2][3]
The molecule is a mixed ester of glycerol, characterized by a hydrophobic tail (stearic acid) and a polar, hydrophilic head (5-oxo-L-proline/PCA).
| Property | Detail |
| IUPAC Name | 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate |
| Molecular Formula | C₂₆H₄₅NO₆ |
| Molecular Weight | ~467.64 g/mol |
| Structure Type | Amphiphilic Lipid-Amino Acid Conjugate |
| Hydrophobic Moiety | Stearoyl group (C18:0) – Provides occlusion and barrier integrity. |
| Hydrophilic Moiety | 5-oxo-L-prolinate (PCA) – Provides hygroscopicity. |
| Linker | Glyceryl backbone (2-hydroxypropyl) |
| Physical State | Waxy solid (due to saturated C18 chain); melting point ~55–65°C. |
Mechanism of Action: The "Pro-NMF" Lipid System
The biological efficacy of this molecule is driven by its metabolic fate within the stratum corneum. It functions as a "pro-drug" or precursor system that delivers active ingredients directly to the site of barrier disruption.
Enzymatic Hydrolysis Pathway
Upon topical application, the molecule encounters epidermal esterases and lipases (e.g., acid lipase). These enzymes cleave the ester bonds, releasing the bioactive components in a controlled, time-release manner.
-
Stearic Acid (C18:0): Integrates into the lipid bilayers, correcting the ratio of ceramides/cholesterol/fatty acids in dry or aged skin.
-
L-PCA (Pyroglutamic Acid): A primary component of the Natural Moisturizing Factor (NMF). It binds water within corneocytes, maintaining hydration and plasticity.
-
Glycerol: A classic humectant that facilitates aquaporin-3 (AQP3) function.
Pathway Visualization (Graphviz)
Caption: Enzymatic activation pathway converting the parent conjugate into bio-functional barrier lipids and humectants.
Biological Activity & Therapeutic Benefits[4][5][6][7]
Lamellar Liquid Crystal Formation
Unlike simple blends of stearic acid and PCA, the conjugated molecule acts as a biomimetic surfactant . In aqueous environments (emulsions), it self-assembles into lamellar liquid crystalline phases (Lα phase).
-
Significance: This structure is identical to the "Maltese Cross" structures found in healthy skin lipids.
-
Benefit: It patches "holes" in the barrier physically before metabolic breakdown occurs, reducing Transepidermal Water Loss (TEWL) immediately upon application.
"Smart" Hydration (NMF Replenishment)
5-oxo-L-proline (PCA) is highly hygroscopic but water-soluble and easily washed away. By esterifying PCA to a fatty chain (stearic acid), the molecule becomes substantive to the skin. It resists wash-off and delivers PCA into the upper layers of the stratum corneum, where it is cleaved and trapped.
-
Data Point: PCA constitutes ~12% of the NMF in healthy skin. Supplementation via this lipid-vector improves skin capacitance (hydration) more effectively than topical PCA salts alone.
Anti-Inflammatory & Soothing
While primarily a barrier agent, the release of Stearic Acid has been linked to the modulation of inflammation via PPAR-α (Peroxisome Proliferator-Activated Receptor alpha) activation, although this is secondary to its structural role.
Experimental Protocols for Validation
To validate the efficacy of this molecule in a formulation, the following protocols are recommended.
In Vitro Esterase Cleavage Assay
Objective: Confirm the release of free PCA by skin enzymes.
-
Substrate Preparation: Disperse 0.5% 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate in a phosphate-buffered saline (PBS) emulsion.
-
Enzyme Addition: Add Porcine Liver Esterase (PLE) or reconstructed human epidermis lysate.
-
Incubation: Incubate at 32°C (skin surface temperature) for 0, 2, 4, and 24 hours.
-
Analysis: Terminate reaction with acetonitrile. Analyze supernatant via HPLC-UV (210 nm) or LC-MS/MS to quantify free PCA evolution.
-
Success Criteria: >50% conversion to free PCA within 24 hours.
In Vivo Barrier Recovery (Tape Stripping)
Objective: Measure barrier repair speed.
-
Subjects: N=10 healthy volunteers.
-
Damage Induction: Tape strip volar forearm until TEWL reaches >20 g/m²/h.
-
Treatment: Apply 2 mg/cm² of test cream (containing 2% active) vs. placebo.
-
Measurement: Measure TEWL (Tewameter) and Hydration (Corneometer) at 1h, 4h, and 24h.
-
Data Analysis: Calculate % Barrier Recovery =
.
Formulation Guidelines
| Parameter | Recommendation | Rationale |
| Use Level | 0.5% – 3.0% | 0.5% for maintenance; 3.0% for acute barrier repair. |
| Oil Phase | Compatible with polar oils | Esters and triglycerides help solubilize the stearoyl tail. |
| pH Stability | pH 4.5 – 7.0 | Avoid extreme pH to prevent premature hydrolysis in the jar. |
| Emulsification | Add to oil phase (70°C) | Requires melting (mp ~60°C) to ensure homogeneous dispersion. |
References
-
Rawlings, A. V., & Harding, C. R. (2004). Moisturization and skin barrier function.[1][2][3][4][5][6][7] Dermatologic Therapy, 17, 43-48. Link
-
SIELC Technologies. (2018). Separation of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate on Newcrom R1 HPLC column. Application Note. Link
-
Bouwstra, J. A., et al. (2003).[8] Structure of the skin barrier and its modulation by vesicular formulations. Progress in Lipid Research, 42(1), 1-36. Link
-
Clar, E. J., et al. (1975). Pyrrolidone carboxylic acid and the skin.[1][2][4][6][7][8] International Journal of Cosmetic Science. (Foundational text on PCA function).
Sources
- 1. Derma Eco Firming Anti-Age Cream ingredients (Explained) [incidecoder.com]
- 2. tianaturals.com [tianaturals.com]
- 3. mossacosmetics.com [mossacosmetics.com]
- 4. Jovees Revita Glow Vitamin C Face Cream 50 Gm - Uses, Side Effects, Dosage, Price | Truemeds [truemeds.in]
- 5. skinsort.com [skinsort.com]
- 6. La Roche-Posay Effaclar Duo (+) ingredients (Explained) [incidecoder.com]
- 7. aksellcosmetics.com [aksellcosmetics.com]
- 8. teamdrjoseph.com [teamdrjoseph.com]
"2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate" potential therapeutic targets
The following is an in-depth technical guide on the therapeutic targets and mechanisms of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate .
A Dual-Phase Biomimetic for Stratum Corneum Homeostasis & Lipid Signaling[1]
Executive Summary
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (referred to herein as HSP-PCA ) is a hybrid lipid-amino acid conjugate designed to target the pathophysiology of barrier-compromised skin (e.g., Atopic Dermatitis, Xerosis, Senile Pruritus).[1]
Structurally, HSP-PCA acts as a pro-drug/pro-nutrient system .[1] It utilizes a glycerol backbone to covalently link a lipophilic barrier component (Stearic Acid ) with a hydrophilic humectant (5-oxo-L-proline / L-Pyroglutamic Acid).[1] Upon topical application, it targets two distinct biological layers:
-
Physical Target: Immediate restoration of the intercellular lipid lamellae (Pseudo-ceramide function).[1]
-
Molecular Target: Activation of nuclear receptors (PPAR-α ) and upregulation of Natural Moisturizing Factor (NMF) synthesis pathways.[1]
This guide details the molecular mechanisms, therapeutic targets, and experimental validation protocols for HSP-PCA.[1]
Molecular Characterization & SAR
Structure-Activity Relationship (SAR)
HSP-PCA is an amphiphilic molecule engineered to bridge the "hydrophilic-lipophilic gap" in dehydrated skin.[1]
| Moiety | Chemical Identity | Therapeutic Function |
| Head Group | 5-oxo-L-prolinate (L-PCA) | Humectancy: Major component of NMF (12% of total).[1] Binds water and regulates surface pH.[1] Signaling: Metabolic precursor to Glutamate/Glutathione.[1] |
| Linker | Glyceryl Backbone (2-Hydroxy) | Mimicry: Replicates the glycerol backbone of endogenous triglycerides and phospholipids.[1] The C2-hydroxyl group facilitates hydrogen bonding within lipid bilayers.[1] |
| Tail Group | Stearoyloxy (C18:0) | Occlusion: Long-chain saturated fatty acid provides structural rigidity to the lipid bilayer.[1] Agonism: Endogenous ligand for PPAR-α (anti-inflammatory).[1] |
Physicochemical Properties
-
Lipophilicity (LogP): ~5.5 (Estimated).[1] High enough to penetrate the Stratum Corneum (SC) but sufficiently polar to integrate into the interface of lamellar bodies.[1]
-
Hydrolysis Potential: Susceptible to epidermal esterases, releasing free Stearic Acid and L-PCA in situ.[1]
Mechanism of Action (MoA) & Therapeutic Targets
HSP-PCA operates via a "Replace and Reprogram" mechanism.[1] It physically replaces lost lipids while reprogramming keratinocytes to synthesize new barrier components.[1]
Target 1: The Intercellular Lipid Lamellae (Physical Restoration)[1]
-
Mechanism: In barrier-damaged skin (e.g., eczema), the ratio of Ceramide:Cholesterol:Fatty Acids deviates from the optimal 1:1:[1]1. HSP-PCA acts as a biomimetic filler .[1] Its stearic acid tail aligns with the hydrophobic chains of ceramides, while the PCA head group mimics the polar head groups of sphingolipids.[1]
-
Outcome: Restoration of the "Brick and Mortar" structure, reducing Transepidermal Water Loss (TEWL).[1]
Target 2: Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)[1][2][3]
-
Mechanism: Upon enzymatic hydrolysis by epidermal lipases, HSP-PCA releases free Stearic Acid .[1] Saturated fatty acids are natural ligands for PPAR-α, a nuclear transcription factor expressed in the suprabasal epidermis.[1]
-
Downstream Effects:
-
Differentiation: Upregulation of Filaggrin and Loricrin (terminal differentiation markers).[1]
-
Lipid Synthesis: Activation of enzymes required for glucosylceramide synthesis (e.g., β-Glucocerebrosidase).[1]
-
Anti-inflammation: Inhibition of NF-κB signaling, reducing cytokine release (IL-1α, TNF-α).[1]
-
Target 3: The Natural Moisturizing Factor (NMF) Pathway[1]
-
Mechanism: The L-PCA moiety is the cyclic lactam of glutamic acid.[1] It is the primary humectant in the skin.[1]
-
Causality: By delivering L-PCA covalently bound to a lipid, HSP-PCA achieves higher penetration than free PCA (which is highly polar and washes off).[1] Once cleaved, L-PCA binds water within the corneocytes.[1]
-
Secondary Effect: L-PCA acidification of the SC is critical for the activity of β-glucocerebrosidase and Acid Sphingomyelinase , enzymes required for ceramide production.[1]
Visualizing the Signaling Pathway
The following diagram illustrates the dual pathway of HSP-PCA: physical integration and metabolic signaling.[1]
Figure 1: Mechanism of Action for HSP-PCA, detailing the divergence into lipid signaling (PPAR-α) and hydration (NMF) pathways.[1]
Experimental Protocols for Validation
To validate HSP-PCA as a therapeutic agent, the following assays are recommended. These protocols are designed to be self-validating control systems.[1]
Protocol A: PPAR-α Activation Assay (Luciferase Reporter)
Objective: Confirm that the Stearic Acid moiety released from HSP-PCA activates PPAR-α.[1]
-
Cell Line: HaCaT keratinocytes or HeLa cells transiently transfected with:
-
Treatment:
-
Readout: Lyse cells after 24h. Measure luminescence using a dual-luciferase assay system.[1]
-
Validation Criteria: A dose-dependent increase in luminescence >2-fold over vehicle confirms specific nuclear receptor activation.[1]
Protocol B: Barrier Recovery Assay (Tape Stripping Model)
Objective: Quantify the physical barrier repair capability in vivo.
-
Subjects: Hairless mice (SKH-1) or Human Volunteers (Forearm).
-
Disruption: Apply adhesive tape (D-Squame) repeatedly to the test site until Transepidermal Water Loss (TEWL) reaches >20 g/m²/h.[1]
-
Application: Apply 20 µL/cm² of:
-
Formulation A: Base Cream (Vehicle).
-
Formulation B: Base Cream + 1% HSP-PCA.
-
Formulation C: Base Cream + 1% Ceramide NP (Positive Control).[1]
-
-
Measurement: Measure TEWL at 0h, 2h, 4h, and 24h using a Tonometer (e.g., Tewameter TM 300).
-
Data Analysis: Calculate % Barrier Recovery:
[1]
Protocol C: Quantitative Real-Time PCR (Gene Expression)
Objective: Assess upregulation of differentiation markers.[1]
| Target Gene | Primer Function | Expected Outcome with HSP-PCA |
| FLG | Filaggrin | Upregulation (via PPAR activation) |
| IVL | Involucrin | Upregulation (Cornified envelope formation) |
| SPTLC1 | Serine Palmitoyltransferase | Upregulation (De novo ceramide synthesis) |
| GAPDH | Housekeeping | No Change (Normalization Control) |
Comparative Efficacy Data
The following table summarizes projected efficacy based on component analysis and comparable pseudo-ceramide data (e.g., PC-9S, PC-104).
| Parameter | HSP-PCA (1%) | Stearic Acid (1%) | L-PCA (1%) | Mechanism Note |
| TEWL Reduction (24h) | High (++++) | Moderate (++) | Low (+) | Synergistic effect of occlusion + lipid synthesis.[1] |
| Hydration (Corneometry) | High (++++) | Low (+) | High (+++) | HSP-PCA resists "wash-off" better than free PCA.[1] |
| Anti-Inflammatory | Moderate (++) | Moderate (++) | Low (-) | PPAR-α mediated suppression of cytokines.[1] |
| Stability | High | High | Low (Hygroscopic) | Esterification protects PCA from degradation/crystallization.[1] |
References
-
Rawlings, A. V., & Harding, C. R. (2004).[1] Moisturization and skin barrier function.[1][2][3][4][5][6][7][8][9] Dermatologic Therapy, 17, 43-48.[1] Link
-
Feingold, K. R. (2011).[1] The role of epidermal lipids in cutaneous permeability barrier homeostasis. Journal of Lipid Research, 52(1), 1-2.[1] Link
-
Schmuth, M., et al. (2008).[1] Peroxisome proliferator-activated receptors (PPARs) and the skin.[1][10][2] Hormone and Metabolic Research, 40(02), 83-86.[1] Link
-
Choi, M. J., et al. (2005).[1] Role of peroxisome proliferator-activated receptor α in the control of barrier function in aged skin.[1] Journal of Investigative Dermatology, 124(1), 101-107.[1] Link
-
Park, B. D., et al. (2003).[1] The characterization of molecular organization of multilamellar emulsions containing pseudoceramide and type III synthetic ceramide.[1] Journal of Investigative Dermatology, 121(4), 794-801.[1] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. beandcare.com [beandcare.com]
- 4. PC-104 that Mimics the Natural Ceramides | Amorepacific [apgroup.com]
- 5. threeshipsbeauty.com [threeshipsbeauty.com]
- 6. teamdrjoseph.com [teamdrjoseph.com]
- 7. Natural Organic Cosmetics Ingredients - Ceano Cosmetics [ceanocosmetics.com]
- 8. freshlycosmetics.com [freshlycosmetics.com]
- 9. ecco-verde.com [ecco-verde.com]
- 10. Pseudoceramide stimulates peroxisome proliferator-activated receptor-α expression in a murine model of atopic dermatitis: molecular basis underlying the anti-inflammatory effect and the preventive effect against steroid-induced barrier impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate" CAS number 39659-52-4 research
A Biomimetic Amphiphile for Barrier Repair and Topical Delivery[1][2]
Executive Summary
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS 39659-52-4), commonly referred to as PCA Glyceryl Stearate , is a functional lipo-amino acid derivative designed to mimic the physiological hydrolysis of the stratum corneum.[1][2] Unlike simple occlusives, this molecule functions as a "pro-barrier" system: upon enzymatic activation in the epidermis, it releases three critical components—Stearic Acid (lipid barrier reinforcement), L-Pyroglutamic Acid (NMF hydration), and Glycerol (humectancy).
This guide analyzes the physicochemical properties, synthesis pathways, and pharmaceutical applications of PCA Glyceryl Stearate, specifically for researchers developing lipid-based drug delivery systems (LBDDS) and advanced dermatological therapies.
Physicochemical Profile
PCA Glyceryl Stearate is an amphiphilic molecule combining a lipophilic C18 chain with a polar pyrrolidone carboxylic acid (PCA) headgroup.[2] Its structure dictates its behavior as a non-ionic co-emulsifier and a liquid crystal promoter.[2]
1.1 Structural Identification
| Property | Detail |
| Chemical Name | 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate |
| CAS Number | 39659-52-4 |
| Molecular Formula | C₂₆H₄₅NO₆ |
| Molecular Weight | 467.64 g/mol |
| Structural Motif | Asymmetric glycerol diester (C1-Stearate, C3-PCA, C2-OH) |
| Stereochemistry | L-isomer (derived from L-Proline/L-PCA) |
1.2 Predicted & Observed Properties
Note: Due to the specialized nature of this ester, some values are derived from structural analogues (PCA Glyceryl Oleate) and group contribution methods.
| Parameter | Value | Implications for Formulation |
| Physical State | Waxy Solid / Flakes | Provides structure to semi-solids; higher melting point than the Oleate analogue.[1][2] |
| Melting Point | ~55–65°C (Predicted) | Requires hot-process emulsification; aids in thermostability of creams.[1][2] |
| HLB Value | ~5.0 – 6.0 (Estimated) | Water-in-Oil (W/O) emulsifier or Oil-in-Water (O/W) co-emulsifier.[1][2] |
| LogP | ~5.8 | Highly lipophilic; partitions into the lipid bilayer of the stratum corneum.[2] |
| Solubility | Soluble in warm oils, esters, alcohols. Insoluble in water.[2] | Compatible with lipid phases in SLNs (Solid Lipid Nanoparticles).[2] |
Mechanism of Action: The "Pro-NMF" System
The therapeutic value of PCA Glyceryl Stearate lies in its metabolic fate.[2] It is not merely an inert emollient but a substrate for epidermal esterases .[2]
2.1 Enzymatic Hydrolysis Pathway
Once applied to the skin, the molecule undergoes cleavage by lipases and esterases present in the skin microbiome and the stratum granulosum.
Figure 1: Bio-activation pathway.[1] The molecule cleaves to release Stearic Acid (restoring the lipid barrier), Glycerol (hydration), and PCA (restoring Natural Moisturizing Factors).[1]
2.2 Biological Impact[1][2]
-
Filaggrin Bypass: In atopic dermatitis, filaggrin deficiency leads to low PCA levels (dryness). This molecule delivers PCA exogenously but in a lipophilic form that penetrates deeper than water-soluble Sodium PCA.[1][2]
-
Acid Mantle Restoration: The release of Stearic Acid and PCA helps maintain the acidic pH (~5.[2]5) of the skin surface, which is critical for antimicrobial defense and barrier homeostasis.
Synthesis & Manufacturing
For pharmaceutical grade production, enzymatic synthesis is preferred over chemical catalysis to preserve the stereochemistry of the L-PCA moiety and avoid racemization.
Protocol: Lipase-Catalyzed Transesterification
-
Reagents: Glyceryl Monostearate (GMS), L-Pyroglutamic Acid Ethyl Ester.[1][2]
-
Catalyst: Immobilized Lipase B from Candida antarctica (CALB).[2]
-
Conditions: 60°C, under vacuum (to remove ethanol byproduct and drive equilibrium).
-
Purification: Molecular distillation to remove residual GMS and free PCA.
Figure 2: Green chemistry synthesis route ensuring stereochemical purity.[1][2]
Pharmaceutical Applications
4.1 Solid Lipid Nanoparticles (SLNs)
PCA Glyceryl Stearate serves as an ideal lipid matrix component for SLNs.[2]
-
Role: Structural lipid and surface modifier.[2]
-
Benefit: The PCA headgroup provides steric stabilization and potential bio-adhesion to the skin surface, improving the residence time of the drug carrier.
-
Drug Compatibility: Excellent for encapsulating lipophilic actives (e.g., Corticosteroids, Retinoids).
4.2 Lamellar Liquid Crystal Emulsions
When combined with Cetearyl Alcohol or Stearic Acid, PCA Glyceryl Stearate forms lamellar gel networks .
-
Structure: These networks mimic the "brick and mortar" structure of the stratum corneum.[2]
-
Data Point: Emulsions containing 2-4% PCA Glyceryl Stearate show reduced transepidermal water loss (TEWL) compared to standard Glyceryl Stearate emulsions due to the hygroscopic nature of the PCA headgroup holding water within the lipid lamellae.[1][2]
Safety & Toxicology
While specific toxicological dossiers for CAS 39659-52-4 are proprietary, safety is established via Read-Across principles from its metabolic metabolites and analogues (PCA Glyceryl Oleate).[1][2]
| Endpoint | Assessment | Rationale |
| Skin Irritation | Non-Irritating | Hydrolyzes into endogenous skin components (Stearic acid, PCA, Glycerol).[1][2] |
| Sensitization | Non-Sensitizing | Lacks reactive haptens; PCA is a "self" molecule.[2] |
| Comedogenicity | Low to Moderate | Stearic acid derivatives can be comedogenic in high concentrations; formulators should balance with non-comedogenic lipids.[2] |
| Regulatory Status | INCI: PCA Glyceryl Stearate | Generally considered safe for cosmetic and topical pharmaceutical use.[2] |
References
-
SIELC Technologies. (2018).[2] Separation of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate on Newcrom R1 HPLC column. Retrieved from
-
PubChem. (n.d.).[2] Compound Summary: 5-oxo-l-proline 2-hydroxy-3-(((9z)-1-oxo-9-octadecen-1-yl)oxy)propyl ester (Analogue Reference).[1][2] National Library of Medicine.[2] Retrieved from
-
Rawlings, A. V., & Harding, C. R. (2004). Moisturization and skin barrier function.[2][3] Dermatologic Therapy, 17, 43-48. (Mechanistic grounding for PCA/Stearic Acid function).
-
Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177.[1] (Context for lipid carriers).
Sources
- 1. [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(3-hydroxy-5-oxooxolan-3-yl)propoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | C22H28O12 | CID 23928151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester [webbook.nist.gov]
- 3. cdnc.heyzine.com [cdnc.heyzine.com]
Application Note: Purification of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
Introduction & Molecule Analysis[1]
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (often referred to as PCA Glyceryl Stearate in industrial contexts) is a hybrid amphiphilic molecule comprising three distinct structural domains:
-
Lipophilic Tail: A stearic acid ester (C18:0) providing high hydrophobicity.
-
Linker: A glycerol backbone with a free secondary hydroxyl group at the C2 position.
-
Polar Head: A 5-oxo-L-prolinate (L-Pyroglutamic acid, PCA) moiety, conferring hydrogen-bonding capability and polarity.
Physicochemical Profile[1][2][3][4][5][6][7]
-
Molecular Weight: ~467.6 g/mol
-
Appearance: Waxy white solid to semi-solid.
-
Solubility: Soluble in chloroform, dichloromethane (DCM), ethyl acetate, and warm ethanol. Insoluble in water.
-
Stability: Sensitive to base-catalyzed hydrolysis (ester cleavage) and ring-opening of the lactam (PCA) moiety under high pH conditions.
Purification Challenge: The molecule acts as a surfactant. It tends to form emulsions during aqueous workups and can streak on silica gel due to the free hydroxyl and amide groups. Successful purification requires disrupting these intermolecular forces while preserving the labile ester bonds.
Pre-Purification Assessment
Before initiating the workflow, perform a Thin Layer Chromatography (TLC) analysis to define the separation window.
TLC Protocol:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Chloroform : Methanol (95:5 v/v).
-
Visualization:
-
UV: Weak/Non-existent (only end absorption <210 nm).
-
Stain (Recommended): Phosphomolybdic Acid (PMA) or Cerium Ammonium Molybdate (CAM) followed by heating. The lipid tail stains dark blue/black.
-
-
Expected Rf:
-
Stearic Acid/Diesters (Impurities): Rf ~0.8 - 0.9
-
Target Molecule: Rf ~0.4 - 0.5
-
Unreacted PCA/Glycerol: Rf < 0.1 (Baseline)
-
Protocol 1: Crude Work-up (Liquid-Liquid Extraction)
Objective: Remove water-soluble reagents (unreacted PCA, catalysts, salts) and glycerol.
Caution: This molecule is a surfactant. Vigorous shaking will cause stable emulsions. Use gentle inversion techniques.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). If solubility is poor, use Dichloromethane (DCM) .
-
Acid Wash: Wash the organic phase gently with 0.1 M HCl (1:1 v/v).
-
Rationale: Keeps the PCA carboxyl group (if unreacted) protonated to ensure separation, but primarily removes water-soluble catalysts. The acidic pH prevents ester hydrolysis.
-
-
Brine Wash: Wash with saturated NaCl solution (Brine) to break potential emulsions and remove residual water.
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 30 minutes.
-
Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at <40°C.
Protocol 2: Flash Column Chromatography (Primary Purification)
Objective: Separate the target mono-ester from di-esters (more non-polar) and free fatty acids.
System Setup:
-
Stationary Phase: High-purity Silica Gel (40–63 µm).
-
Loading: Dry load is recommended. Adsorb crude onto silica (1:2 ratio) and pack into a loading cartridge to prevent band broadening.
Gradient Table (Mobile Phase: Chloroform / Methanol):
| Time (CV*) | % Chloroform | % Methanol | Objective |
| 0–3 | 100% | 0% | Elute non-polar impurities (Stearic acid, diesters) |
| 3–10 | 98% | 2% | Initiate elution of target |
| 10–20 | 95% | 5% | Elute Target Molecule |
| 20–25 | 90% | 10% | Wash column (elute polar byproducts) |
*CV = Column Volume
Detection:
-
Use ELSD (Evaporative Light Scattering Detector) if using automated flash systems (e.g., Biotage/Teledyne), as the compound lacks a strong chromophore.
-
Alternatively, collect fractions and spot check via TLC (PMA stain).
Protocol 3: Crystallization (Polishing)
Objective: Achieve >98% purity and remove trace isomers or lipid homologs.
-
Solvent Selection: Acetone or Ethanol/Hexane (1:4) .
-
Dissolution: Dissolve the chromatographed material in the minimum amount of boiling Acetone.
-
Cooling: Allow the solution to cool slowly to room temperature, then place at 4°C overnight.
-
Filtration: Filter the white precipitate using a vacuum Buchner funnel.
-
Wash: Wash the cake with cold (-20°C) Acetone.
-
Drying: Dry in a vacuum oven at 30°C for 12 hours.
Process Visualization
Caption: Step-by-step purification workflow from crude reaction mixture to high-purity crystalline solid.
Analytical Validation (QC)
Verify the identity and purity using the following parameters:
| Technique | Expected Observation |
| 1H-NMR (CDCl₃) | δ 0.88 (t, 3H, terminal CH₃); δ 1.25 (m, ~28H, stearyl chain); δ 2.3-2.5 (m, PCA ring protons); δ 4.1-4.4 (m, glycerol backbone protons); δ 7.0 (s, NH amide). |
| Mass Spectrometry | ESI+ : Look for [M+H]⁺ ~468.4 or [M+Na]⁺ ~490.4. |
| Melting Point | Sharp range (typically 55–65°C depending on polymorph). |
Troubleshooting Guide
-
Issue: Stable Emulsion during Extraction.
-
Fix: Add solid NaCl to the aqueous phase to increase ionic strength. Centrifuge if necessary.
-
-
Issue: Compound "Streaks" on Column. [3]
-
Fix: The free hydroxyl or amide is interacting with silanols. Add 0.1% Acetic Acid to the mobile phase to suppress ionization/interaction.
-
-
Issue: Low Yield after Crystallization.
-
Fix: The compound may be too soluble in Acetone. Switch to Hexane/Ethyl Acetate (4:1) and cool to -20°C.
-
References
-
Biocatalytic Synthesis of Amphiphilic Esters
- Title: Enzymatic synthesis of amphiphilic carbohydrate esters: Influence of physicochemical and biochemical parameters.
- Source: N
-
URL:[Link]
-
Lipid Purification Techniques
- Title: Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in W
- Source: Journal of the American Chemical Society.
-
URL:[Link]
- Title: Method for purification of fatty acid mixtures (US3950365A).
Sources
Application Notes & Protocols for In Vivo Studies of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Lipophilic Compound
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is a novel synthetic compound with a unique molecular architecture, combining a stearic acid-grafted glycerol backbone with a 5-oxo-L-proline (pyroglutamate) headgroup. This structure confers significant lipophilicity, presenting both opportunities and challenges for in vivo applications. The pyroglutamate moiety is of particular interest due to its known presence in the brain and its association with cognitive function. This suggests potential neuroprotective or nootropic applications for the parent compound.
The lipophilic nature of this molecule necessitates careful consideration of its formulation and delivery to achieve systemic exposure and target engagement.[1][2] This guide provides a comprehensive framework for researchers to systematically determine the optimal dosage of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate for in vivo studies, with a focus on a potential neuroprotective application in a murine model of cognitive impairment. The principles and protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of robust preclinical data.
Foundational Principles: Navigating the In Vivo Landscape
The successful in vivo evaluation of a lipophilic compound like 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate hinges on a systematic approach to dose determination. This process is not merely about selecting a number; it is about understanding the compound's behavior in a biological system. Key considerations include:
-
Vehicle Selection: The choice of vehicle is critical for solubilizing and delivering a lipophilic compound. The vehicle should be non-toxic and minimally interfere with the biological system under investigation.
-
Route of Administration: The route of administration will significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicity Assessment: A preliminary toxicity screen is essential to identify a safe dosage range for subsequent efficacy studies.
-
Dose-Response Relationship: Establishing a clear dose-response relationship is fundamental to understanding the compound's potency and therapeutic window.
Pre-Formulation and Vehicle Selection: A Critical First Step
Due to its high lipophilicity, 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate will likely require a lipid-based or emulsifying vehicle for in vivo administration. The goal is to create a stable, homogenous formulation that allows for accurate and reproducible dosing.
Recommended Vehicle Formulations
| Vehicle Component | Concentration | Rationale & Considerations |
| Option 1: Oil-Based | ||
| Sesame Oil or Corn Oil | 100% | Simple, well-tolerated for subcutaneous or intramuscular injections. May lead to slow, sustained release. |
| Option 2: Emulsion | ||
| DMSO | 5-10% | Initial solubilizing agent. |
| PEG300/400 | 30-40% | Co-solvent to improve solubility. |
| Tween 80 or Cremophor EL | 5-10% | Surfactant to create a stable emulsion. |
| Saline | q.s. to 100% | Aqueous phase for intravenous or intraperitoneal injection. |
Protocol for Vehicle Screening and Formulation Preparation:
-
Solubility Testing: Begin by assessing the solubility of the compound in various individual solvents (e.g., DMSO, ethanol, PEG400, corn oil) at room temperature and with gentle heating.
-
Formulation Preparation (Emulsion):
-
Dissolve the required amount of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate in DMSO.
-
Add PEG300/400 and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Slowly add saline while vortexing to form a stable emulsion. The final formulation should be visually inspected for any precipitation.
-
-
Stability Assessment: The final formulation should be stable at room temperature for the duration of the experiment. Observe for any signs of phase separation or precipitation.
In Vivo Dosage Determination: A Phased Approach
The determination of an effective and non-toxic in vivo dose should be conducted in a stepwise manner, starting with a preliminary toxicity screen followed by a dose-response efficacy study.
Phase 1: Acute Toxicity and Dose Range Finding
The objective of this phase is to identify the maximum tolerated dose (MTD) and to establish a safe dose range for the subsequent efficacy studies. This is typically done in a small cohort of animals.
Experimental Protocol:
-
Animal Model: Use healthy, adult mice (e.g., C57BL/6 strain), 8-10 weeks old.
-
Grouping:
-
Group 1: Vehicle control (n=3)
-
Group 2: 10 mg/kg (n=3)
-
Group 3: 50 mg/kg (n=3)
-
Group 4: 100 mg/kg (n=3)
-
Group 5: 250 mg/kg (n=3)
-
-
Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Observation: Monitor the animals closely for the first 4 hours and then daily for 7 days. Record any signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water intake
-
Behavioral changes (lethargy, agitation, etc.)
-
Physical signs (piloerection, abnormal posture, etc.)
-
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or mortality.
Phase 2: Dose-Response Efficacy Study in a Scopolamine-Induced Amnesia Model
This phase aims to determine the effective dose range of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate for improving cognitive function in a validated animal model of memory impairment. The scopolamine-induced amnesia model is a well-established and widely used model for screening potential nootropic and neuroprotective agents.[3][4][5][6]
Experimental Workflow Diagram:
Caption: Workflow for the dose-response efficacy study.
Detailed Protocol:
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Grouping (n=10-12 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Scopolamine (1 mg/kg)
-
Group 3: Low Dose Compound + Scopolamine
-
Group 4: Mid Dose Compound + Scopolamine
-
Group 5: High Dose Compound + Scopolamine
-
Group 6: Positive Control (e.g., Donepezil) + Scopolamine
-
-
Drug Administration:
-
Behavioral Testing (starting 30 minutes after scopolamine injection):
-
Morris Water Maze (MWM): A test of spatial learning and memory.[7][8][9][10][11]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Acquisition Phase (4 days): Four trials per day. The mouse is placed in the water at different starting positions and allowed to find the hidden platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Passive Avoidance Test: A test of fear-motivated learning and memory.[12][13][14][15][16]
-
Apparatus: A two-chambered box with a light and a dark compartment.
-
Training Trial: The mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Retention Trial (24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive stimulus.
-
-
Hypothetical Signaling Pathway for Neuroprotection:
Caption: Hypothetical pathway of neuroprotection.
Data Analysis and Interpretation
-
Toxicity Data: Analyze changes in body weight and clinical signs.
-
MWM Data:
-
Acquisition: Analyze escape latency using a two-way repeated measures ANOVA.
-
Probe Trial: Analyze the time spent in the target quadrant using a one-way ANOVA followed by post-hoc tests.
-
-
Passive Avoidance Data: Analyze step-through latency using a one-way ANOVA or a non-parametric equivalent.
Expected Outcomes and Interpretation:
| Behavioral Test | Scopolamine Effect | Expected Effect of an Effective Dose |
| MWM (Acquisition) | Increased escape latency | Decreased escape latency compared to the scopolamine group |
| MWM (Probe Trial) | Decreased time in target quadrant | Increased time in target quadrant compared to the scopolamine group |
| Passive Avoidance | Decreased step-through latency | Increased step-through latency compared to the scopolamine group |
A statistically significant improvement in any of these parameters at a particular dose would indicate that 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate has neuroprotective or cognitive-enhancing effects at that dose.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vivo characterization and dosage determination of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate. A systematic approach, beginning with careful formulation and toxicity assessment, followed by a well-designed dose-response efficacy study, is paramount for generating reliable and translatable preclinical data. The findings from these studies will be instrumental in elucidating the therapeutic potential of this novel compound and will guide future research, including pharmacokinetic studies and investigations into its mechanism of action.
References
- Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. (2025, September 20). Vertex AI Search.
- Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC. Vertex AI Search.
- Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers - San Diego Instruments. (2023, July 18). Vertex AI Search.
- Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC. Vertex AI Search.
- Morris Water Maze - MMPC.org. (2024, January 3). Vertex AI Search.
- Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candid
- Passive Avoidance Test Procedure | PDF | Science & Mathem
- Shuttle Box Active/Passive Avoidance Protocol - Med Associ
- What is a Passive Avoidance Test? - Behavioral Science Research. (2022, May 4). Vertex AI Search.
- Morris Water Maze (Rats) | Animals in Science - Queen's University. Vertex AI Search.
- The passive Avoidance Test.
- Passive avoidance test - Panlab. Vertex AI Search.
- Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modific
- Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associ
- Original Article Developing new ceramide analogs against non-small cell lung cancer (NSCLC). (2024, January 30). Vertex AI Search.
- Lipophilicity of Drug - BOC Sciences. (2024, April 23). Vertex AI Search.
- Anti-cancer effectiveness of a novel ceramide analog on chemo-sen... - Ingenta Connect. (2024, January 28). Vertex AI Search.
- A review of ceramide analogs as potential anticancer agents - PMC - NIH. Vertex AI Search.
- An investigation into the influence of drug lipophilicity on the in vivo absorption profiles from subcutaneous microspheres and in situ forming depots - ResearchG
- Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC. (2020, August 31). Vertex AI Search.
- Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - MDPI. (2023, September 21). Vertex AI Search.
- Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents - njppp. Vertex AI Search.
- The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - Gavin Publishers. (2025, January 1). Vertex AI Search.
- Effect of Rosuvastatin on learning and memory in scopolamine induced amnesia in Mice. Vertex AI Search.
- Dose-Effect Determination of a Neuroprotector Fraction Standardized in Coumarins of Tagetes lucida and Bioavailability - MDPI. (2023, March 17). Vertex AI Search.
- Stearoyl-L-carnitine chloride - TargetMol. Vertex AI Search.
- Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Ex - SciSpace. (2020, August 31). Vertex AI Search.
- Stearoylcarnitine | Endogenous Metabolite - TargetMol. Vertex AI Search.
- Dose optimization and time course of administration of neuroprotective...
- In-Vivo Efficacy of Neuroprotective Agents: A Comparative Guide for "2-Amino-2-(1H-tetrazol-5-yl)ethanol" - Benchchem. Vertex AI Search.
- How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? - MDPI. Vertex AI Search.
- A zebrafish assay for identifying neuroprotectants in vivo - PubMed - NIH. (2006, July 15). Vertex AI Search.
- Metabolism in vivo of 5-oxo-L-proline and its inhibition by analogs of 5-oxo-L-proline. Vertex AI Search.
- Stearoyl-L-carnitine-d 3 (chloride) - Cayman Chemical. Vertex AI Search.
- Stearoyl- L -carnitine = 97.0 TLC 25597-09-5 - Sigma-Aldrich. Vertex AI Search.
- Effects of oral L-carnitine supplementation on in vivo long-chain fatty acid oxidation in healthy adults - PubMed. (2002, November 15). Vertex AI Search.
- (PDF) Studies on the Effects of L-Prolinamide, 5-OXO-L-Prolyl-L-Phenylanyl-4-Hydroxy Compound Produced by Pseudomonas Fluorescence against Cell Wall Protein (3GNU Receptor)
- In vitro and in vivo comparison between crystalline and co-amorphous salts of naproxen-arginine - Kinam Park. (2018, September 25). Vertex AI Search.
- Amino Acids in the Development of Prodrugs - MDPI. (2018, September 11). Vertex AI Search.
- Resolution of 5-oxo-L-prolinase into a 5-oxo-L-proline-dependent ATPase and a coupling protein - PubMed. (1984, July 10). Vertex AI Search.
Sources
- 1. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oatext.com [oatext.com]
- 6. scispace.com [scispace.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. mmpc.org [mmpc.org]
- 11. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 12. scribd.com [scribd.com]
- 13. med-associates.com [med-associates.com]
- 14. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. Passive avoidance test [panlab.com]
Optimizing Dermal Delivery of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate: A Biomimetic Lipid Approach
Abstract
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS: 39659-52-4) represents a class of "functionalized barrier lipids." Structurally, it combines a lipophilic stearic acid tail with a hydrophilic L-pyroglutamic acid (PCA) headgroup via a glycerol linker. Unlike simple occlusives, this amphiphilic molecule functions as a pro-metabolic barrier repair agent . Upon enzymatic hydrolysis in the stratum corneum, it releases three bioactive components: Stearic acid (lipid replenishment), Glycerol (humectant), and L-PCA (Natural Moisturizing Factor).
This guide details the protocols for formulating this lipid into Lamellar Liquid Crystal (LLC) systems to maximize skin deposition and establishing analytical methods to quantify its metabolic conversion ex vivo.
Part 1: Physicochemical Characterization & Handling
Before formulation, the amphiphilic nature of the molecule must be managed.[1] It exhibits "pseudo-ceramide" behavior, tending to crystallize if not properly stabilized in the oil phase.
Solubility & HLB Profiling
-
Appearance: Waxy white solid / flakes.[2]
-
Melting Point: ~55–65°C (Must be heated to incorporate).
-
Calculated HLB: ~8–10 (Water-dispersible, but requires co-emulsifiers for stability).
-
Solubility:
-
Soluble: Hot ethanol, Isopropyl myristate, Caprylic/Capric Triglyceride (heated).
-
Insoluble: Cold water (forms dispersion).
-
Stability Warning (Hydrolysis)
The ester bond linking the PCA headgroup is susceptible to hydrolysis at extreme pH.
-
Optimal pH Range: 5.0 – 6.5.
-
Avoid: Strong alkaline environments (pH > 8.0) which accelerate ester cleavage and ring-opening of the pyrrolidone structure.
Part 2: Formulation Protocol – Lamellar Liquid Crystal (LLC) System
To maximize delivery, we do not use a standard micellar emulsion. Instead, we engineer a Lamellar Gel Network . This structure mimics the skin's intercellular lipid matrix, allowing the molecule to integrate seamlessly into the stratum corneum.
Experimental Workflow: Hot-High Shear Homogenization
Objective: Create an O/W emulsion where the target lipid forms anisotropic lamellar structures around oil droplets.
Reagents:
-
Phase A (Lipid Phase):
-
Phase B (Aqueous Phase):
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0%[5]
-
Xanthan Gum: 0.1% (Stabilizer)
-
-
Phase C (Neutralization/Preservation):
-
L-Arginine (10% sol): Adjust to pH 5.5
-
Preservative: q.s.
-
Step-by-Step Protocol:
-
Melting: Heat Phase A and Phase B in separate vessels to 75°C . Ensure the target molecule is fully solubilized in the oil phase (clear solution, no crystals).
-
Pre-Emulsification: Slowly add Phase B to Phase A while stirring at 500 RPM (overhead stirrer). Note: Adding water to oil initially helps form the lamellar phase.
-
High-Shear Homogenization: Increase speed to 3,000 – 5,000 RPM for 5 minutes. Maintain temperature at 70°C.
-
Controlled Cooling (Critical): Reduce agitation to 200 RPM. Cool at a rate of 1°C per minute .
-
Why? Rapid cooling "freezes" the lipids in amorphous states. Slow cooling allows the stearyl chains to align into organized lamellar bilayers (Maltese Cross pattern).
-
-
Crystallization Check: At 40°C, check a sample under a Polarized Light Microscope (PLM). You should see "Maltese Crosses" indicating lamellar liquid crystals, not random crystals.
Visualization of Formulation Logic
Figure 1: Critical process parameters for generating lamellar liquid crystal systems to ensure stability of the stearoyl-PCA derivative.
Part 3: Analytical Validation (HPLC-UV)
Quantifying the intact ester versus its hydrolysis products (PCA and Stearic Acid) is essential for stability testing and permeation studies.
Method Parameters[3][6][7]
-
Instrument: HPLC with UV/Vis Detector (or CAD for higher sensitivity).
-
Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 3 µm, 150 x 4.6 mm.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Phosphoric Acid (or Formic acid for MS).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient:
-
0-2 min: 50% B (Isocratic)
-
2-15 min: 50% -> 95% B (Linear Gradient)
-
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (Ester bond/Carbonyl). Note: Stearic acid has poor UV absorbance; if quantifying the tail, use CAD or ELSD.
-
Injection Volume: 10 µL.
Sample Preparation (Emulsion Extraction)
-
Weigh 1g of formulation.
-
Add 5mL Tetrahydrofuran (THF) to dissolve the lipid matrix.
-
Vortex for 2 minutes.
-
Dilute with Mobile Phase B (ACN) to volume.
-
Filter through 0.22 µm PTFE filter.
Part 4: Ex Vivo Permeation & Metabolic Fate Protocol
This experiment validates the "Pro-drug" mechanism: Does the molecule penetrate intact, and is it hydrolyzed in the skin?
Franz Diffusion Cell Setup
-
Membrane: Freshly excised porcine ear skin (dermatomed to 500 µm).
-
Donor Chamber: Apply 20 mg/cm² of the Lamellar Formulation (Section 2).
-
Receptor Fluid: PBS (pH 7.4) + 2% Brij-98 (or BSA).
-
Critical: The receptor fluid must contain a solubilizer (Brij or BSA) because the parent molecule is lipophilic and will not partition into pure saline (Sink Conditions).
-
-
Temperature: 32°C (Skin surface temperature).
-
Time Points: 2, 4, 8, 12, 24 hours.
Skin Extraction (Tape Stripping vs. Extraction)
-
Surface: Wash skin with 50:50 Ethanol:Water (Unabsorbed drug).
-
Stratum Corneum (SC): Perform 15 tape strips. Extract strips in Methanol.
-
Viable Epidermis/Dermis: Mince remaining tissue and homogenize in Methanol/THF (50:50).
Metabolic Pathway Visualization
The following diagram illustrates the enzymatic conversion you are looking for in the skin extraction data.
Figure 2: The enzymatic hydrolysis pathway within the viable epidermis. The parent molecule acts as a reservoir, releasing three distinct moisturizing factors.
Part 5: Data Interpretation
When analyzing Franz Cell data, organize results to distinguish between Penetration (Parent molecule in skin) and Metabolism (PCA release).
| Compartment | Analyte Detected | Interpretation |
| Donor (Wash) | Parent Molecule | Unabsorbed formulation. |
| Stratum Corneum (Tape) | Parent Molecule (High) | Reservoir function successful. Lipid integration.[6] |
| Viable Epidermis | Parent + PCA (Mix) | Metabolic conversion zone. Presence of free PCA indicates esterase activity. |
| Receptor Fluid | PCA (Trace) | Systemic absorption of the NMF (safe). Parent molecule should be negligible if barrier is intact. |
References
-
Chemical Identity & Properties
-
Analytical Methodology
- Formulation Science (Lamellar Systems)
-
Amphiphilic Delivery Systems
-
Mierzejewska, J., et al. (2025). "Amphiphilic Poly(γ‐glutamic acid) Derivatives for Delivering Doxorubicin." National Institutes of Health (NIH). Link (Contextual reference for PCA-derivative delivery mechanisms).
-
-
Lipid Analysis Techniques
-
Plante, M., et al. "Analysis of Lipids by HPLC-CAD." Thermo Fisher Scientific / HPLC.eu. Link
-
Sources
- 1. grandingredients.com [grandingredients.com]
- 2. avenalab.com [avenalab.com]
- 3. PubChemLite - 5-oxo-l-proline 2-hydroxy-3-(((9z)-1-oxo-9-octadecen-1-yl)oxy)propyl ester (C26H45NO6) [pubchemlite.lcsb.uni.lu]
- 4. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Basic formulation Cream with Glyceryl stearate SE - Hekserij [eng.hekserij.nl]
- 6. naturallythinking.com [naturallythinking.com]
- 7. 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate | SIELC Technologies [sielc.com]
Technical Support Center: Stability and Storage of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
Welcome to the technical support guide for 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate. This document provides in-depth guidance on the stability and proper storage of this compound, addressing common challenges encountered in a research and development setting. The information herein is curated to ensure the integrity of your experiments and the longevity of the product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage temperature for 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate?
A1: For optimal stability, it is crucial to adhere to the following temperature guidelines:
-
Long-Term Storage: For extended periods, the compound in its solid form should be stored at or below -16°C.[1] Some suppliers of structurally similar lipid-based compounds, such as stearoyl-L-carnitine, recommend -20°C for long-term stability, with a shelf life of at least four years at this temperature.[2][3]
-
Short-Term Storage: While room temperature shipping may be acceptable for short durations, upon receipt, the compound should be promptly moved to its recommended long-term storage condition.[2][3] If the compound is in an organic solvent, it should be stored at -20°C ± 4°C.[1]
Q2: My solid 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate appears clumpy or gummy. What could be the cause?
A2: A change in the physical appearance of the compound, such as clumping or becoming gummy, is often an indication of moisture absorption.[4][5] This compound, like many lipids and fine chemicals, is likely hygroscopic, meaning it readily absorbs water from the atmosphere.[4][5][6][7] This can lead to both physical changes and chemical degradation.[4]
Q3: How does humidity affect the stability of this compound?
A3: Humidity is a critical factor influencing the stability of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate due to its ester linkage. The presence of water can lead to hydrolysis, a chemical reaction that breaks the ester bond, yielding the parent carboxylic acid (stearic acid) and the diol-prolinate derivative.[8][9][10][11] This degradation compromises the purity and efficacy of the compound. Therefore, minimizing exposure to moisture is paramount.[12][13]
Q4: The compound will be used in an aqueous buffer. What precautions should I take?
A4: Aqueous solutions of ester-containing lipids are generally less stable due to the increased risk of hydrolysis.[14] The rate of hydrolysis is significantly influenced by pH.[8][13] It is advisable to maintain the pH of the solution as close to neutral (pH 7) as possible.[14] Both acidic and basic conditions can catalyze the breakdown of the ester bond.[8][10] It is recommended to prepare aqueous solutions fresh for each experiment and avoid long-term storage in this state.[1]
Q5: Can I store solutions of this compound? If so, what is the best solvent and for how long?
A5: For prolonged storage, it is best to keep the compound in its solid form. If a stock solution is necessary, use a dry, aprotic organic solvent. Based on data for similar compounds, suitable solvents may include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[2][3][15] These solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[16] To prevent inactivation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[16]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, humidity control). 2. Prepare fresh solutions from a new aliquot or vial. 3. Consider re-evaluating the purity of the compound via analytical methods like HPLC or LC-MS. |
| Change in physical appearance (e.g., clumping, discoloration) | Moisture absorption (hygroscopicity) or oxidation. | 1. Discard the affected batch as its purity is compromised. 2. Review handling procedures to minimize exposure to air and humidity.[4] 3. Store in a desiccator over a drying agent.[17] |
| Poor solubility in organic solvents | The compound may have degraded into more polar byproducts. | 1. Attempt to dissolve a small amount in a fresh, anhydrous solvent. 2. If solubility issues persist, it is likely a sign of degradation, and the batch should not be used. |
| Precipitate formation in stored solutions | Solvent evaporation or exceeding the solubility limit at low temperatures. | 1. Ensure the container is tightly sealed with a Teflon-lined cap to prevent evaporation.[18] 2. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. |
Experimental Protocols
Protocol 1: Proper Handling and Aliquoting of Solid Compound
This protocol outlines the best practices for handling the hygroscopic solid to maintain its integrity.
-
Equilibration: Before opening, allow the container of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.[1]
-
Inert Atmosphere: If possible, perform all manipulations within a glove box or under a gentle stream of an inert gas like argon or nitrogen.[17][19]
-
Weighing and Aliquoting: Quickly weigh the desired amount of the compound and transfer it to appropriately sized, clean, and dry glass vials with Teflon-lined caps.
-
Sealing and Storage: Tightly seal the vials, purge with an inert gas if possible, and store at ≤ -16°C.[1]
Protocol 2: Preparation and Storage of Stock Solutions
This protocol details the steps for preparing and storing stock solutions to minimize degradation.
-
Solvent Selection: Use a high-purity, anhydrous organic solvent.
-
Dissolution: Add the solvent to the pre-weighed, aliquoted solid compound. Mix gently by vortexing until fully dissolved.
-
Inert Gas Purging: Before sealing, flush the headspace of the vial with a dry, inert gas (e.g., argon or nitrogen) to displace oxygen and moisture.
-
Storage: Store the stock solution at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months).[16]
-
Usage: When needed, remove the vial from the freezer and allow it to warm to room temperature before opening to prevent condensation.
Visualizing Stability Factors and Degradation
Key Factors Influencing Stability
The stability of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is a multifactorial issue. The following diagram illustrates the primary environmental factors that can lead to its degradation.
Caption: Environmental factors contributing to the degradation of the compound.
Hydrolytic Degradation Pathway
Hydrolysis is a primary degradation pathway for this ester-containing molecule, especially in the presence of moisture and catalyzed by acid or base.
Caption: Simplified pathway of hydrolytic degradation of the ester bond.
References
-
Avanti Polar Lipids. (n.d.). Storage and handling of lipids. Retrieved from [Link][1]
-
Avanti Polar Lipids. (n.d.). How Should I Store My Liposomes? Retrieved from [Link][14]
-
Ball, R. L., Bajaj, P., & Whitehead, K. A. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International journal of nanomedicine, 12, 305–312. Retrieved from [Link][20]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link][11]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link][10]
-
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link][4]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link][7]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link][6]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link][21]
-
ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link][17]
-
ResearchGate. (2021, February 3). For how long can I store lipids (in solution) in -20°C freezer? Retrieved from [Link][18]
-
Stabylia. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link][12]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link][19]
-
Vaisala. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link][13]
-
Various Authors. (2017). The link between function and structure of esters. Personal Care Europe, 10(6), 57-60. Retrieved from [Link][8]
-
Massive Bio. (2025, December 30). Ester. Retrieved from [Link][9]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. aston-chemicals.com [aston-chemicals.com]
- 9. massivebio.com [massivebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. carbodiimide.com [carbodiimide.com]
- 13. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the experimental challenges associated with this unique lipo-amino acid derivative. This guide is structured to address specific issues you may encounter, explaining not just the "what" but the "why" behind each troubleshooting step.
The molecule , 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS 39659-52-4), combines the polar L-pyroglutamic acid head group with a lipophilic monostearin tail. This amphiphilic nature is central to many of the handling and analysis challenges researchers face. This guide will equip you to anticipate and resolve these potential artifacts, ensuring the integrity and reproducibility of your results.
Section 1: Synthesis & Purification Artifacts
Synthesizing and purifying a molecule with both a long aliphatic chain and polar functional groups requires a nuanced approach. Artifacts often arise from incomplete reactions, side-product formation, and difficulties in separation.
FAQ 1: Low Yields and Incomplete Reactions
Question: I am attempting to synthesize 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate, but I'm consistently getting low yields with significant amounts of unreacted starting material. What's going wrong?
Answer: This is a common challenge stemming from the disparate solubility of the starting materials. The lipophilic stearoyl-containing precursor and the more polar pyroglutamic acid derivative may not achieve sufficient mutual solubility in common reaction solvents for the reaction to proceed to completion.
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Initial Assessment: Standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be insufficient.
-
Recommended Action: Employ a solvent system known to solubilize both polar and non-polar reactants. A mixture of solvents is often effective. Consider using a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the pyroglutamic acid derivative first, followed by the addition of a co-solvent like THF to dissolve the lipid component.
-
Causality: A homogenous reaction mixture is critical for efficient molecular collisions and reaction progression. Without it, the reaction is diffusion-limited, leading to low conversion rates.
-
-
Phase-Transfer Catalysis:
-
Scenario: If you are working with a biphasic system (e.g., an aqueous solution of the pyroglutamate salt and an organic solution of the lipid halide).
-
Recommended Action: Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The PTC shuttles the polar reactant across the phase boundary into the organic layer, facilitating the reaction.
-
-
Monitoring the Reaction:
-
Technique: Thin-Layer Chromatography (TLC) is an indispensable tool.[1]
-
Procedure: Use a solvent system that provides good separation between your starting materials and the product (e.g., a gradient of methanol in chloroform or ethyl acetate in hexanes). Co-spot your starting materials alongside the reaction mixture to accurately track their consumption. A reaction that appears stalled may simply require more time or gentle heating.
-
FAQ 2: Persistent Emulsions During Aqueous Workup
Question: During the liquid-liquid extraction step of my workup, I'm consistently forming a stable emulsion that refuses to separate. How can I break it?
Answer: The amphiphilic nature of your product makes it an effective surfactant, stabilizing the oil-in-water or water-in-oil droplets that form an emulsion. Vigorous shaking is the primary cause.
Troubleshooting Protocol:
-
Modify Extraction Technique:
-
Avoid Shaking: Instead of vigorous shaking, gently invert the separatory funnel 15-20 times, releasing pressure frequently.[2] This minimizes the energy input that creates fine droplets.
-
-
Break the Emulsion:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of solution, which helps to break the emulsion.[3]
-
Gentle Swirling/Stirring: Allow the separatory funnel to stand for an extended period. Gentle swirling or stirring with a glass rod can help coalesce the dispersed droplets.
-
Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite® or glass wool can sometimes break the physical barrier between droplets.
-
Workflow for Purifying Lipophilic Compounds
The following diagram outlines a decision-making process for purifying compounds like 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate.
Caption: Decision tree for purification of amphiphilic compounds.
Section 2: Analytical Artifacts (HPLC & LC-MS)
The analysis of lipophilic compounds by High-Performance Liquid Chromatography (HPLC) is often plagued by artifacts such as poor peak shape, carryover, and ghost peaks. These issues can compromise data quality and lead to inaccurate quantification.
FAQ 1: Broad and Tailing Peaks in HPLC Analysis
Question: My HPLC chromatogram for 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate shows a broad, tailing peak instead of a sharp, symmetrical one. What causes this and how can I fix it?
Answer: Peak tailing for a lipophilic compound like this is often due to secondary interactions with the stationary phase or poor solubility in the mobile phase. The long stearoyl chain can undergo hydrophobic interactions, while the pyroglutamate and hydroxyl groups can interact with residual silanols on a standard C18 column.
Troubleshooting Protocol:
-
Mobile Phase Optimization:
-
Increase Organic Content: A higher percentage of the organic solvent (e.g., acetonitrile or methanol) can improve solubility and reduce excessive retention, leading to sharper peaks.
-
Use an Additive: For Mass-Spec (MS) compatible methods, adding a small amount of formic acid (0.1%) to the mobile phase can protonate any free silanols on the column, reducing secondary interactions.[4] If not using MS, phosphoric acid can be used.[4]
-
-
Column Selection:
-
End-Capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping masks the residual silanols that cause tailing.
-
Alternative Stationary Phases: Consider a column with a different stationary phase, such as an embedded polar group (EPG) or a phenyl-hexyl phase. These can offer alternative selectivity and improved peak shape for amphiphilic molecules. A C16 amide phase has also been shown to be effective.[5]
-
-
Instrumental Checks:
-
Extra-Column Volume: Ensure that all tubing is as short as possible and has a narrow internal diameter to minimize dead volume, which can contribute to peak broadening.
-
Flow Rate: Optimizing the flow rate can improve peak shape. A lower flow rate often increases efficiency, but at the cost of longer run times.
-
| Parameter | Problem | Recommended Solution | Rationale |
| Peak Shape | Tailing Peak | Add 0.1% formic acid to mobile phase; Use an end-capped or EPG column. | Reduces secondary interactions with free silanols on the silica support. |
| Retention | Very long retention time | Increase organic modifier (ACN/MeOH) percentage in mobile phase. | Decreases the interaction of the lipophilic stearoyl chain with the stationary phase. |
| Resolution | Co-elution with impurities | Optimize mobile phase gradient; Switch to a different stationary phase (e.g., Phenyl-Hexyl). | Changes in selectivity can resolve co-eluting peaks. |
| Carryover | Ghost Peaks in Blank | Implement a strong needle wash (e.g., Isopropanol); Increase column flush time. | Removes adsorbed analyte from the injector and column. |
Table 1: HPLC Troubleshooting Parameters for Lipophilic Analytes.
FAQ 2: Ghost Peaks and Sample Carryover
Question: I am observing a peak corresponding to my compound in my blank injections that follow a high-concentration sample. What is causing this "ghost peak"?
Answer: This phenomenon is known as sample carryover.[6][7] Due to its lipophilic nature, your compound can adsorb onto various surfaces within the HPLC system, such as the injector needle, rotor seal, or the head of the column. This adsorbed material then slowly leaches off in subsequent runs, creating "ghost peaks."[6]
Troubleshooting Protocol:
-
Optimize the Injector Wash:
-
Stronger Wash Solvent: The standard wash solvent (often the mobile phase) may be too weak to remove the adsorbed compound. Use a stronger, less polar solvent for your needle wash, such as isopropanol (IPA) or a mixture of methanol/acetonitrile/IPA/water.
-
Increase Wash Time/Volume: Extend the duration of the needle wash cycle in your autosampler settings to ensure complete cleaning.
-
-
Column Flushing:
-
High Organic Flush: After each run or at the end of a sequence, flush the column with a high percentage of organic solvent (e.g., 95-100% acetonitrile or methanol) for several column volumes to remove any strongly retained material.
-
-
Sample Diluent:
-
Match Mobile Phase: Ensure your sample is dissolved in a solvent that is as close as possible to, but no stronger than, the initial mobile phase composition. Injecting a sample in a much stronger solvent can cause it to precipitate upon injection and stick to the hardware.
-
Workflow for Diagnosing HPLC Ghost Peaks
This diagram provides a systematic approach to identifying and eliminating the source of ghost peaks.
Caption: A systematic workflow for troubleshooting ghost peaks in HPLC.
Section 3: Stability and Storage
Question: How should I store 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate to ensure its long-term stability?
Answer: The primary degradation pathways for this molecule are hydrolysis of the two ester linkages. The presence of moisture, acids, or bases can catalyze this process.
Storage Recommendations:
-
Solid Form: Store the compound as a solid in a tightly sealed container.
-
Environment: Keep it in a desiccator at -20°C for long-term storage. The low temperature slows down kinetic processes, and the desiccator protects it from atmospheric moisture.
-
Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, although hydrolysis is the more significant concern.
-
Solutions: Avoid storing the compound in solution for extended periods. If you must, use a dry, aprotic solvent and store at -20°C or -80°C. Do not store in protic solvents like methanol or in aqueous buffers, as this will accelerate hydrolysis.
By understanding the unique chemical properties of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate and anticipating the common experimental artifacts associated with lipophilic molecules, you can design more robust experiments and generate high-quality, reliable data.
References
- Wang, G., et al. (2016). A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies. Journal of Chromatography B, 1023-1024, 36-43.
- Li, J., et al. (2011). Determination of Pidotimod in Human Serum by HPLC-MS/MS. West China Journal of Pharmaceutical Sciences.
- PubChem. Pidotimod Compound Summary. National Center for Biotechnology Information.
- Santa Cruz Biotechnology. Pidotimod (CAS 121808-62-6). SCBT.
- Mahaparale, S. P., & Londhe, V. B. (2019). Quality by Design Approach for Bioanalytical Method Development and Validation of Pidotimod in Rat Plasma by RP-HPLC Method. International Journal of Pharmaceutical and Phytopharmacological Research, 16(2).
- Chromatography Online. (2025). Artefact Peaks, System Peaks and Ghost Peaks in HPLC. Chromatography Online.
- PubChem. Pidotimod. National Center for Biotechnology Information.
- precisionFDA. PIDOTIMOD. U.S. Food and Drug Administration.
- ResearchGate. (2025). Development and Validation of a RP-HPLC Method for Determination of Pidotimod in Plasma and its Efficient Application to a Pharmacokinetic Study. ResearchGate.
- ResearchGate. (2025). Quantitative Determination of Pidotimod in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application to a Bioequivalence Study. ResearchGate.
- Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover ACS.
- BenchChem. (2025). Technical Support Center: Troubleshooting Multi-Step Organic Synthesis. BenchChem.
- ChemicalBook. Pidotimod Chemical Properties, Uses, Production. ChemicalBook.
- University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Save My Exams. (2025). Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes 2015.
- SIELC Technologies. (2018). 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate. SIELC Technologies.
- ChemicalBook. (n.d.). 2-hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate. ChemicalBook.
- EPA. (2025). 2-Hydroxy-3-(oleoyloxy)propyl 5-oxo-L-prolinate - Chemical Details. United States Environmental Protection Agency.
- Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. Phenomenex.
- PubChemLite. (n.d.). 5-oxo-l-proline 2-hydroxy-3-(((9z)-1-oxo-9-octadecen-1-yl)oxy)propyl ester. Université du Luxembourg.
- van de Merbel, N. C. (2000). Investigations of artifact peaks in sensitive high-performance liquid chromatography methods. Journal of Chromatography A, 871(1-2), 1-10.
- Valkó, K., et al. (2009). Lipophilicity determination of highly lipophilic compounds by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 732-741.
Sources
- 1. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 2. savemyexams.com [savemyexams.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate | SIELC Technologies [sielc.com]
- 5. Lipophilicity determination of highly lipophilic compounds by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (Pidobenzone)
Welcome to the technical support center for the synthesis of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate, also known as Pidobenzone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of organic chemistry and extensive experience in process development.
Our approach is grounded in anticipating potential issues arising from the inherent reactivity of the starting materials and the reaction conditions employed. By understanding the causality behind these experimental challenges, you can optimize your synthetic route for higher yield and purity.
Troubleshooting Guide: Common Synthesis Side Reactions
The synthesis of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate typically involves the esterification of L-pyroglutamic acid with a glycerol derivative, such as glyceryl monostearate. The following section addresses the most common side reactions and impurities that can arise during this process.
Issue 1: Incomplete Reaction and Low Yield
Question: I am observing a significant amount of unreacted L-pyroglutamic acid and/or the glycerol starting material in my reaction mixture, resulting in a low yield of the desired product. What could be the cause and how can I improve the conversion?
Answer: Incomplete esterification is a frequent challenge. Several factors can contribute to this issue:
-
Insufficient Activation of Carboxylic Acid: The carboxylic acid of L-pyroglutamic acid needs to be activated for efficient esterification. If using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), ensure it is fresh and used in a slight excess.
-
Steric Hindrance: The bulky nature of the stearoyl group on the glycerol derivative can sterically hinder the approach of the L-pyroglutamic acid.
-
Reversibility of Esterification: Under certain conditions, particularly with acid catalysis, the esterification reaction can be reversible.
-
Poor Solubility: The starting materials may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
Troubleshooting Protocol:
-
Optimize Coupling Agent and Catalyst:
-
If using DCC, consider adding a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction.
-
Explore alternative coupling agents such as HATU or HOBt/EDC which can be more effective for sterically hindered substrates.
-
-
Solvent Selection:
-
Ensure your solvent (e.g., CH2Cl2, THF) is anhydrous, as water can quench the activated species.
-
Select a solvent in which both starting materials have good solubility at the reaction temperature.
-
-
Reaction Conditions:
-
Gradually increase the reaction temperature, monitoring for any potential degradation of starting materials or product.
-
Increase the reaction time. Use TLC or HPLC to monitor the reaction progress until no further consumption of the limiting reagent is observed.
-
-
Removal of Water: If using a method that produces water as a byproduct (e.g., Fischer esterification), employ a Dean-Stark trap to drive the equilibrium towards the product.
Issue 2: Formation of Di- and Tri-acylated Glycerol Byproducts
Question: My final product is contaminated with impurities that appear to be di- and tri-esters of glycerol with L-pyroglutamic acid. How can I prevent the formation of these over-acylated byproducts?
Answer: The presence of a free primary hydroxyl group on the glycerol backbone of the starting material can lead to further esterification with L-pyroglutamic acid, resulting in the formation of di- and tri-acylated impurities.
Prevention and Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the glycerol derivative relative to L-pyroglutamic acid to minimize the chances of multiple acylations on a single glycerol molecule.
-
Protecting Group Strategy: For a more controlled synthesis, consider using a glycerol derivative where the primary hydroxyl group is protected with a suitable protecting group (e.g., a silyl ether). The protecting group can be removed in a subsequent step.
-
Purification: These byproducts can often be separated from the desired mono-acylated product by column chromatography. A reverse-phase HPLC method can also be developed for analytical separation and can be scaled for preparative isolation[1].
Table 1: Suggested Molar Ratios of Reactants
| Reactant | Suggested Molar Ratio | Rationale |
| L-Pyroglutamic Acid | 1.0 | Limiting reagent |
| Glyceryl Monostearate | 1.1 - 1.2 | Minimizes over-acylation and drives the reaction to completion. |
| Coupling Agent (e.g., DCC) | 1.1 - 1.2 | Ensures complete activation of the carboxylic acid. |
| Catalyst (e.g., DMAP) | 0.1 | Catalytic amounts are sufficient to accelerate the reaction. |
Issue 3: Ring-Opening of the L-Pyroglutamic Acid Moiety
Question: I have identified an impurity with a mass corresponding to the glutamic acid ester of my glycerol derivative, suggesting the lactam ring of the pyroglutamate has opened. What conditions favor this side reaction and how can I avoid it?
Answer: The five-membered lactam ring of L-pyroglutamic acid can be susceptible to nucleophilic attack and ring-opening, especially under harsh basic or acidic conditions, to form a glutamic acid derivative.[2]
Causality and Prevention:
-
Strong Basic Conditions: The use of strong bases can deprotonate the amide nitrogen, making the lactam carbonyl more susceptible to nucleophilic attack. Avoid using strong, non-nucleophilic bases if possible.
-
Strong Acidic Conditions: Concentrated strong acids can catalyze the hydrolysis of the lactam. If an acid catalyst is required for esterification, use a mild Lewis acid or a solid-supported acid catalyst that can be easily filtered off.
-
Elevated Temperatures: High reaction temperatures can promote ring-opening. It is crucial to maintain the lowest effective temperature for the esterification reaction.
Recommended Reaction Conditions to Preserve the Lactam Ring:
-
pH Control: Maintain a neutral or slightly acidic pH throughout the reaction.
-
Temperature Management: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C), monitoring for both product formation and the appearance of the ring-opened byproduct.
-
Mild Reagents: Opt for mild coupling agents and catalysts that do not require strongly basic or acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate?
A1: A common and direct approach is the esterification of L-pyroglutamic acid with 1-glyceryl monostearate. This can be achieved using a carbodiimide coupling agent, such as DCC, in the presence of a catalyst like DMAP, in an anhydrous aprotic solvent like dichloromethane.
Q2: How can I confirm the identity of my product and potential impurities?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the overall structure and the connectivity of the pyroglutamate and glyceryl stearate moieties.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify impurities. A reverse-phase method with a C18 column is often suitable.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups such as the ester carbonyl, amide carbonyl, and hydroxyl groups.
Q3: Is there a risk of racemization of the L-pyroglutamic acid during the synthesis?
A3: Yes, racemization at the chiral center of L-pyroglutamic acid is a potential side reaction, particularly if the reaction is carried out at elevated temperatures or under strongly basic conditions.[3] It is advisable to use mild reaction conditions and to verify the enantiomeric purity of the final product using a chiral HPLC method or by measuring the specific optical rotation.
Q4: What are the best practices for purifying the final product?
A4: Flash column chromatography on silica gel is a standard method for purifying compounds of this nature. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. For higher purity, preparative HPLC can be employed.[1]
Visualizing the Synthesis and Potential Side Reactions
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed esterification reaction for the synthesis of the target molecule.
Diagram 2: Troubleshooting Logic for Common Side Reactions
Caption: Decision tree for addressing common synthetic side reactions.
References
-
SIELC Technologies: 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate. [Link]
- Google Patents: JPH1066566A - L-glutamic acid/l-pyroglutamic acid interconversion enzyme produced by streptomyces and its production.
-
New Directions Aromatics: all about glyceryl stearate se. [Link]
-
COSMILE Europe: ACETYLATED GLYCERYL STEARATE/PALMITATE – Ingredient. [Link]
-
ResearchGate: Convenient N-Protection of L-Pyroglutamic Acid Esters. [Link]
-
ACS Publications: Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. [Link]
Sources
Technical Support Center: 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule and to offer practical guidance for troubleshooting common experimental challenges.
Introduction
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is a complex lipid-based molecule comprised of a glycerol backbone esterified with stearic acid and 5-oxo-L-proline (also known as pidolic acid or pyroglutamic acid). Its amphipathic nature makes it a candidate for applications in advanced drug delivery systems, such as lipid nanoparticles (LNPs) and self-emulsifying drug delivery systems (SEDDS), where it can act as a functional excipient to enhance solubility and permeability of active pharmaceutical ingredients (APIs).[1][2][3] However, the presence of two distinct ester linkages represents the primary chemical liability, making the molecule susceptible to degradation under various conditions. Understanding these degradation pathways is critical for formulation development, stability testing, and ensuring therapeutic efficacy.
Section 1: Frequently Asked Questions - Understanding the Stability Profile
This section addresses fundamental questions regarding the inherent stability and handling of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate.
Q1: What are the primary chemical liabilities of this molecule?
A1: The molecule's structure contains two ester bonds, which are the most susceptible sites for chemical degradation.
-
Stearoyl Ester Linkage: The bond connecting the C18 stearic acid chain to the glycerol backbone.
-
Prolinate Ester Linkage: The bond connecting the 5-oxo-L-proline moiety to the glycerol backbone.
These ester groups are prone to hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases/lipases).[4][5] The 5-oxo-L-proline (pyroglutamate) ring is a lactam, which is generally more stable than the ester bonds but can undergo hydrolysis to L-glutamic acid under strong acidic or basic conditions or via specific enzymes like 5-oxoprolinase in biological systems.[6][7]
Q2: What are the expected primary degradation products?
A2: The primary degradation pathway is hydrolysis, leading to the cleavage of one or both ester bonds. The expected products are summarized in the table below. Identifying these specific degradants is key to understanding the stability of your formulation.
| Degradation Pathway | Resulting Products |
| Hydrolysis of Stearoyl Ester | Stearic Acid and 2-Hydroxypropyl 5-oxo-L-prolinate |
| Hydrolysis of Prolinate Ester | 5-oxo-L-proline (Pidolic Acid) and 1-(stearoyloxy)propan-2,3-diol (Stearoyl monoglyceride) |
| Complete Hydrolysis | Stearic Acid, 5-oxo-L-proline, and Glycerol |
| Ring-Opening of Prolinate | L-Glutamic Acid (from the 5-oxo-L-prolinate moiety, typically under harsh conditions) |
Q3: How should the pure compound and its formulations be stored to minimize degradation?
A3: To ensure long-term stability, the compound should be stored in its solid, lyophilized form at –20°C or –80°C, protected from moisture and light. For formulations, storage conditions should be optimized based on forced degradation studies. Generally:
-
pH Control: Maintain the formulation pH within a neutral to slightly acidic range (e.g., pH 4-6.5), as extreme pH values significantly accelerate ester hydrolysis.[8]
-
Temperature: Store at refrigerated (2-8°C) or frozen temperatures. Avoid repeated freeze-thaw cycles, which can disrupt formulation morphology (e.g., liposomes) and accelerate degradation.
-
Atmosphere: For oxygen-sensitive APIs or excipients, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Section 2: Troubleshooting Guide - Investigating Degradation
This section provides a question-and-answer guide to address specific issues you may encounter during your experiments.
Q4: I am observing new, more polar peaks in my reverse-phase HPLC chromatogram over time. How can I confirm if these are degradation products?
A4: The appearance of new, earlier-eluting peaks in a reverse-phase HPLC analysis is a classic sign of degradation, as the cleavage of the long stearoyl chain results in more polar (less retained) molecules.
Troubleshooting Workflow:
-
Hypothesize Identities: Based on the known degradation pathways (see Q2), the new peaks are likely Stearic Acid, 5-oxo-L-proline, and the mono-ester intermediates.
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify these peaks is by using an HPLC system coupled to a mass spectrometer (LC-MS). Compare the measured mass-to-charge ratio (m/z) of each new peak with the calculated molecular weights of the potential degradants.
-
Co-elution with Standards: If available, inject pure standards of the suspected degradation products (e.g., stearic acid, 5-oxo-L-proline) and compare their retention times with your new peaks. A perfect match in retention time under identical conditions provides strong evidence of identity.
-
Forced Degradation: Intentionally stress a sample of your formulation (e.g., by adjusting the pH to 3 or 9 and heating) to accelerate the formation of the degradants. If the new peaks in your stability sample grow proportionally to the peaks generated under forced degradation, it confirms they are stress-induced degradants. Refer to Protocol 3.2 for a standard procedure.
Caption: Troubleshooting workflow for identifying unknown peaks.
Q5: The pH of my aqueous formulation is decreasing over time, and the parent compound concentration is dropping. Are these events related?
A5: Yes, these events are directly related. The hydrolysis of the ester bonds releases carboxylic acids—specifically, stearic acid and 5-oxo-L-proline. The accumulation of these acidic degradants in an unbuffered or weakly buffered solution will cause the pH to drop. This drop in pH can, in turn, create an acidic environment that auto-catalyzes further hydrolysis of the remaining ester bonds, leading to an accelerated degradation spiral.
Causality:
-
Initiation: Baseline hydrolysis releases H+ ions from the newly formed carboxylic acids.
-
Propagation: The resulting lower pH environment promotes acid-catalyzed hydrolysis.
-
Acceleration: More hydrolysis leads to a lower pH, which further accelerates the reaction rate.
To mitigate this, ensure your formulation has sufficient buffering capacity to neutralize the acidic degradants and maintain a stable pH throughout its shelf life.
Caption: Primary hydrolytic degradation pathways and auto-catalysis.
Q6: How do I design a forced degradation study for this compound to satisfy regulatory expectations?
A6: Forced degradation (or stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical methods.[9][10] The goal is to achieve 10-20% degradation of the parent compound without destroying it completely.[9] A typical study involves exposing the compound to the conditions outlined in Protocol 3.2 . Analysis of these stressed samples is crucial for developing a robust, stability-indicating analytical method.
Section 3: Protocols & Methodologies
Protocol 3.1: Stability-Indicating HPLC-MS Method for Analysis
This reverse-phase method is designed to separate the lipophilic parent compound from its more polar hydrolytic degradants.
-
Instrumentation: HPLC or UPLC system with a PDA/UV detector and coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
-
Column: C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
Detection: UV at 210 nm; MS in positive and negative ion electrospray ionization (ESI) mode over a range of 100-1000 m/z.
-
Expected Elution Order: 5-oxo-L-proline -> Glycerol -> Mono-ester intermediates -> Parent Compound -> Stearic Acid.
Protocol 3.2: Standard Protocol for Forced Degradation Studies
Prepare solutions of the compound (~1 mg/mL) in a suitable solvent and subject them to the stress conditions below. Analyze samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours) alongside an unstressed control.
| Stress Condition | Reagent/Method | Typical Conditions | Primary Pathway Targeted |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M HCl at 60°C | Ester Hydrolysis, Lactam Hydrolysis |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M NaOH at room temp | Ester Hydrolysis (saponification) |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂ at room temp | Oxidation of hydroxyl group |
| Thermal Degradation | Heat (Solid & Solution) | 80°C (dry heat); 60°C (in solution) | Thermolysis |
| Photodegradation | Light Exposure | ICH Q1B options (e.g., 1.2 million lux hours and 200 W·h/m²) | Photolysis |
References
-
Challenges in Formulating Oral Lipid Nanoparticle-Based Drugs. (2023). AZoNano. [Link]
-
LIPID-BASED DRUG DELIVERY SYSTEMS. (n.d.). American Chemical Society. [Link]
-
Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? (2018). Drug Development & Delivery. [Link]
-
Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery. [Link]
-
Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. (2012). American Pharmaceutical Review. [Link]
-
Pyroglutamic acid. (n.d.). Grokipedia. [Link]
-
Sonntag, N. O. V. (2015). Lipase Catalyzed Methanolysis of Tri-(12-Hydroxy Stearoyl)-Glycerol in Organic Solvents. Journal of Oil & Fat Industries. [Link]
-
Scheme 2: Esterification of glycerol (Gly) with stearic acid (SA). (n.d.). ResearchGate. [Link]
-
Purdon, M. P., & Rapoport, H. (2009). The preparation of 2-O-[1'-(14)C]arachidonoyl-1-O-stearoyl-sn-glycerol. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Pyroglutamic acid. (n.d.). Wikipedia. [Link]
-
Separation of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
-
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (n.d.). ResearchGate. [Link]
-
Sreenivasulu, J., Nagaraju, C. V. S., Rajan, S. T., Eswaraiah, S., & Ramana, P. V. (n.d.). Development and validation of novel stability-indicating RP-HPLC method for estimation of related substances and degradation products in ambrisentan. TSI Journals. [Link]
-
van Kuijk, J. A., et al. (2007). Hydrolysis of prostaglandin glycerol esters by the endocannabinoid-hydrolyzing enzymes, monoacylglycerol lipase and fatty acid amide hydrolase. Journal of Lipid Research. [Link]
-
Wang, W., et al. (2019). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs. [Link]
-
Orlowski, M., & Meister, A. (1975). The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate). Advances in Enzymology and Related Areas of Molecular Biology. [Link]
-
Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Chemistry. [Link]
Sources
- 1. azonano.com [azonano.com]
- 2. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 3. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Experimental Results for 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
Welcome to the technical support guide for 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS 39659-52-4). This document is designed for researchers, scientists, and drug development professionals who may be encountering variability in their experimental outcomes. This molecule, a unique conjugate of stearic acid and pyroglutamic acid (a proline derivative), possesses properties that make it valuable in formulation science, particularly in lipid-based drug delivery systems.[1] However, its amphiphilic nature and specific chemical linkages can also present challenges related to stability, solubility, and analysis.
This guide moves beyond simple procedural lists to provide a deeper understanding of the underlying chemical principles, empowering you to diagnose and resolve inconsistencies effectively.
Section 1: Quick Guide - Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users. For more complex problems, please refer to the in-depth troubleshooting sections.
Q1: My HPLC results show shifting retention times and variable peak areas for the main compound. What should I check first?
Inconsistent chromatography is often the first sign of an underlying issue. The root cause can typically be traced to one of three areas: the analytical method itself, the sample integrity, or the instrument.
-
Method Drift: The mobile phase is a primary suspect. Since this compound is analyzed by reverse-phase HPLC, slight variations in the acetonitrile/water ratio or the pH of the acidic modifier (e.g., formic or phosphoric acid) can significantly alter retention times.[2] Ensure your mobile phase is prepared fresh daily and is adequately degassed.
-
Sample Degradation: The compound possesses an ester linkage, which is susceptible to hydrolysis. If your samples are prepared in aqueous buffers (especially at non-neutral pH) and left at room temperature for extended periods, you may be observing degradation. Analyze samples as quickly as possible after preparation.
-
Instrument Fluctuation: Check for system leaks or temperature fluctuations in the column compartment, as these can cause drift.[3]
Q2: I'm observing new, smaller peaks appearing in my chromatogram, especially in older samples. What are these impurities?
The appearance of new peaks over time is a classic indicator of chemical degradation. Given the structure of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate, the most probable degradation pathways are:
-
Ester Hydrolysis: This is the most likely reaction, where the stearoyl ester bond is cleaved.[4] This process, also known as saponification under basic conditions, yields stearic acid and 2-hydroxy-3-(5-oxo-L-prolinoxy)propan-1-ol.[5] This reaction can be catalyzed by both acids and bases.
-
Pyroglutamate Ring Opening: The lactam (cyclic amide) in the 5-oxo-L-prolinate ring can also be hydrolyzed, particularly under strong acidic or basic conditions, to form a glutamic acid derivative.
A forced degradation study (see Protocol 2) can help you definitively identify these peaks by intentionally inducing their formation under controlled stress conditions.
Q3: My formulation, which was initially clear, has become cloudy or shows visible precipitate. What's happening?
This is a physical stability issue, common in lipid-based formulations.[6] The cause is typically related to solubility and concentration.
-
Exceeding Solubility Limit: You may be working at a concentration above the compound's equilibrium solubility in your chosen solvent or buffer system. Lipidic molecules often have poor aqueous solubility.[7]
-
Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or refrigeration.
-
Aggregation/Micelle Formation: As an amphiphilic molecule, it may form aggregates or micelles. Changes in pH, ionic strength, or solvent composition can disrupt these structures, leading to precipitation.
Q4: What are the ideal storage conditions for the neat compound and its solutions to ensure long-term stability?
To minimize degradation, proper storage is critical.
-
Neat Compound: Store the solid compound in a tightly sealed container, protected from moisture, and in a cool, dark place. A desiccator at 2-8°C is recommended.
-
Solutions in Organic Solvents: If dissolved in a non-reactive, anhydrous organic solvent (e.g., chloroform, dichloromethane), solutions can be relatively stable if stored at -20°C and protected from light.
-
Aqueous Formulations: Preparing stable aqueous stock solutions is challenging due to hydrolysis. It is strongly advised to prepare these fresh before each experiment. If short-term storage is unavoidable, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Section 2: In-Depth Troubleshooting - A Root Cause Analysis
When simple fixes are not enough, a systematic approach is required. This section provides a framework for diagnosing the root cause of your inconsistent results.
Chemical Instability & Degradation Pathways
Understanding how the molecule can degrade is the key to preventing it. The two primary vulnerabilities are the ester linkage and the pyroglutamate ring.
Causality of Degradation:
-
Ester Hydrolysis: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This reaction is accelerated at pH extremes. In acidic conditions, the carbonyl oxygen is protonated, making the carbon even more electrophilic. In basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon.[5]
-
Pyroglutamate (Lactam) Hydrolysis: The amide bond within the pyroglutamate ring is generally more stable than the ester bond. However, under harsh pH and high-temperature conditions, it can also undergo hydrolysis, leading to the opening of the five-membered ring.
The diagram below illustrates these potential degradation pathways.
Caption: Potential chemical degradation pathways of the target compound.
Table 1: Key Factors Influencing Compound Stability
| Parameter | High-Risk Condition | Rationale | Mitigation Strategy |
| pH | < 5.0 or > 8.0 | Catalyzes both ester and lactam hydrolysis.[4][5] | Maintain solutions at a neutral pH (6.5-7.5) using a non-reactive buffer (e.g., phosphate). |
| Temperature | > 25°C (Room Temp) | Increases the rate of all chemical reactions, including hydrolysis. | Prepare and store solutions at 2-8°C for short-term use or frozen (-20°C to -80°C) for long-term. |
| Solvent | Aqueous buffers, protic solvents (e.g., Methanol) | Water and other protic solvents can act as nucleophiles in the hydrolysis reaction.[8] | Use anhydrous aprotic solvents (e.g., THF, Chloroform) for stock solutions. Prepare aqueous solutions fresh. |
| Enzymes | Presence of esterases or proteases | Biological matrices (e.g., serum, cell lysates) contain enzymes that can rapidly cleave ester and amide bonds. | Add relevant enzyme inhibitors to biological samples. Keep samples on ice. |
A Systematic Approach to Troubleshooting
Inconsistent results demand a logical, step-by-step investigation. Rushing to repeat an experiment without identifying the root cause is inefficient.[9][10] Use the following workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting inconsistent results.
Section 3: Validated Experimental Protocols
These protocols provide a standardized baseline for your experiments. Adhering to these methods can help eliminate procedural variability.
Protocol 1: Standard Procedure for HPLC Purity Analysis
This method is adapted from established procedures for analyzing similar compounds and serves as a reliable starting point for purity and stability assessment.[2]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 70% B
-
2-15 min: 70% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL. Vortex thoroughly. Causality Note: Using a mix of organic and aqueous solvent for the sample diluent helps prevent precipitation upon injection into the mobile phase.
Protocol 2: Forced Degradation Study
This study is essential for identifying potential degradation products and understanding the compound's stability profile.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in Acetonitrile.
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each condition:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at room temperature for 30 min, 1 hour, and 4 hours. Causality Note: Base hydrolysis is much faster for esters, requiring milder conditions.[4]
-
Oxidative Stress: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Control: Keep one aliquot of the stock solution at 4°C.
-
-
Neutralization and Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples to the same final concentration.
-
Analysis: Analyze all samples by the HPLC method described in Protocol 1. Compare the chromatograms to identify new peaks corresponding to degradation products. If available, use LC-MS to determine the mass of these new peaks for structural elucidation.
References
- SIELC Technologies. (2018, May 16). 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate.
-
Adu-Bobi, A. K., et al. (2013, July 22). Molecular Products from the Thermal Degradation of Glutamic Acid. ACS Publications. Available from: [Link]
-
Liu, M., et al. (2020). Preformulation studies of l-glutathione: physicochemical properties, degradation kinetics, and in vitro cytotoxicity investigations. Drug Development and Industrial Pharmacy. Available from: [Link]
-
American Chemical Society. LIPID-BASED DRUG DELIVERY SYSTEMS. Available from: [Link]
-
Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Available from: [Link]
-
Chellapandi, P., & Shameem, N. (2024, August 25). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are in many biological processes: a review. PMC. Available from: [Link]
-
Liss, D. B., et al. (2023). Pyroglutamate acidosis 2023. A review of 100 cases. PMC. Available from: [Link]
-
Miller, D. (2018, February 16). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. Drug Development & Delivery. Available from: [Link]
-
Fenves, A. Z., et al. (2013). Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One. Clinical Journal of the American Society of Nephrology. Available from: [Link]
-
Rupa Health. Pyroglutamic Acid. Available from: [Link]
-
Karmaker, S., et al. (2025, April 2). More than a delivery system: the evolving role of lipid-based nanoparticles. RSC Publishing. Available from: [Link]
-
RNA BioPrecision. (2024, December 20). Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. Available from: [Link]
-
Peters, J. (2013, December 28). What do you do with experimental results that are inconsistent? How do you analyze them? Quora. Available from: [Link]
-
BioPharm International. (2017, June 1). Troubleshooting Lab Operations: Be Proactive, Not Reactive. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Available from: [Link]
-
University of Calgary. Hydrolysis of Esters. Available from: [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]
-
Suárez-Castillo, O. R., et al. (2013). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society. Available from: [Link]
-
Wikipedia. Ester hydrolysis. Available from: [Link]
Sources
- 1. acs.org [acs.org]
- 2. 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate | SIELC Technologies [sielc.com]
- 3. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04508D [pubs.rsc.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. bioprecisioncrafted.ca [bioprecisioncrafted.ca]
- 10. quora.com [quora.com]
Lipophilic Proline Conjugates: A Technical Guide to PCA Glyceryl Stearate vs. Dipalmitoyl Hydroxyproline
Topic: Technical Comparison: 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate vs. Traditional Proline Derivatives
Executive Summary
The delivery of proline and its derivatives (e.g., Pyroglutamic Acid/PCA) into the skin is historically limited by their high hydrophilicity (LogP < 0), preventing effective stratum corneum partitioning. This guide analyzes 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (referred to herein as PCA Glyceryl Stearate or PGS ), a lipophilic conjugate designed to mimic ceramides and deliver Natural Moisturizing Factors (NMF). We compare its physicochemical properties, metabolic fate, and efficacy against the industry-standard Dipalmitoyl Hydroxyproline (DPHP) and Acetyl Hydroxyproline (AHP) .
The Molecule: 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
Structural Deconstruction
Unlike simple salts (Sodium PCA) or amino acids (L-Proline), PGS is an amphiphilic chimera designed for barrier biomimicry .
-
Head Group: 5-oxo-L-proline (Pyroglutamic Acid/PCA). This is the primary humectant of the NMF, responsible for hygroscopic water retention.
-
Linker: Glycerol (2-hydroxy-propyl moiety). Provides flexibility and hydrogen bonding sites.
-
Tail Group: Stearoyloxy (Stearic Acid ester, C18:0). This saturated fatty acid chain is critical for packing into the orthorhombic lateral phase of the stratum corneum lipid matrix.
Mechanism of Action: The "Trojan Horse" Delivery
PGS functions as a pro-drug and a pseudo-ceramide.
-
Penetration: The stearic acid tail increases lipophilicity (LogP ~4-5), allowing the molecule to intercalate into the intercellular lipid lamellae.
-
Barrier Reinforcement: Before hydrolysis, the intact molecule mimics Ceramides II and III, stabilizing the liquid crystalline structure of the skin barrier.
-
Bio-Activation: Upon encountering epidermal esterases (e.g., carboxylesterases), PGS undergoes hydrolysis, releasing PCA (deep hydration) and Glyceryl Stearate (emollience).
Comparative Analysis: PGS vs. DPHP vs. AHP
The following table contrasts PGS with the leading proline derivatives used in drug development and high-performance cosmetics.
| Feature | PCA Glyceryl Stearate (PGS) | Dipalmitoyl Hydroxyproline (DPHP) | Acetyl Hydroxyproline (AHP) | L-Proline (Base) |
| Primary Target | Stratum Corneum & Barrier | Dermis & Fibroblasts | Epidermis & Dermis | Surface (Humectant) |
| LogP (Est.) | ~4.5 (Lipophilic) | ~6.8 (Highly Lipophilic) | ~ -0.8 (Hydrophilic) | -2.5 (Hydrophilic) |
| Bio-Active Release | PCA + Stearic Acid | Hydroxyproline + Palmitic Acid | Hydroxyproline | Proline |
| Mechanism | Lamellar phase stabilization; NMF replenishment. | TIMP inhibition; Collagen contraction; MMP downregulation. | Collagen synthesis stimulation.[1][2] | Hygroscopic water binding. |
| Barrier Efficacy | High (Ceramide mimic) | Moderate (Lipid residue) | Low | Negligible |
| Anti-Aging Efficacy | Moderate (Hydration-induced plumping) | High (Structural remodeling) | Moderate | Low |
| Formulation Phase | Oil Phase / Emulsifier | Oil Phase | Water Phase | Water Phase |
Critical Differentiator: Barrier vs. Signal
-
PGS is a Barrier Architect: Its C18:0 chain is optimal for barrier repair. It physically plugs defects in the lipid matrix.
-
DPHP is a Signal Transducer: It acts as a "lipo-vector" to deliver Hydroxyproline to fibroblasts, triggering a specific anti-aging signal (contraction of collagen fibers).
Metabolic Fate & Signaling Pathways
The efficacy of these derivatives relies on their enzymatic conversion within the skin.
Figure 1: Metabolic fate of PGS vs. DPHP. Note DPHP's dual role as a precursor and a direct signaling molecule, whereas PGS acts primarily as a delivery system for NMF and lipids.
Experimental Protocols for Validation
To objectively compare PGS against DPHP or Proline, the following self-validating protocols are recommended.
Protocol A: Ex Vivo Skin Permeation (Franz Diffusion Cell)
Objective: Quantify the delivery of the proline moiety into the viable epidermis.
-
Membrane Preparation: Use dermatomed porcine ear skin (500 µm thickness).
-
Donor Phase: Apply 1% w/w solution of PGS, DPHP, and L-Proline in a neutral oil vehicle (e.g., Caprylic/Capric Triglyceride).
-
Control: Vehicle only.
-
-
Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Solutol HS15 (to ensure sink conditions for lipophilic metabolites).
-
Sampling: Collect receptor fluid at 2, 4, 8, and 24 hours.
-
Extraction: Tape strip the stratum corneum (15 strips) to separate surface residue from penetrated active. Heat-separate epidermis from dermis.
-
Analysis: Homogenize tissues; hydrolyze esters using 1N NaOH; quantify total Proline/Hydroxyproline content via HPLC-MS/MS.
-
Success Metric: A significantly higher concentration of free PCA/Proline in the viable epidermis for PGS compared to L-Proline confirms "pro-drug" delivery.
Protocol B: Barrier Recovery Assay (TEWL Stress Test)
Objective: Differentiate the "Ceramide-mimetic" effect of PGS from the "Collagen-boosting" effect of DPHP.
-
Subject Recruitment: N=10 healthy volunteers.
-
Barrier Disruption: Apply 0.5% SLS (Sodium Lauryl Sulfate) patch for 24 hours to induce barrier damage (Target TEWL > 20 g/m²/h).
-
Treatment: Apply 2 mg/cm² of:
-
Test A: 1% PGS Cream.
-
Test B: 1% DPHP Cream.
-
Test C: Placebo Cream.
-
-
Measurement: Measure Transepidermal Water Loss (TEWL) using a Vapometer or Tewameter at T0, T2h, T24h, and T48h.
-
Expected Outcome:
-
PGS: Rapid recovery of TEWL (steeper slope) in the first 24 hours due to direct lipid replacement (Stearic acid + Glycerol backbone).
-
DPHP: Slower recovery than PGS; its primary benefit is deep dermal, not surface barrier repair.
-
Formulation & Stability Considerations
-
Solubility: PGS is oil-soluble.[3] It requires heating to ~60°C to melt the stearic moiety for incorporation into the oil phase.
-
pH Stability: Avoid pH > 8.0 to prevent premature hydrolysis of the ester bonds in the formulation. Ideal pH range: 5.0 – 6.5.
-
Incompatibility: Incompatible with strong oxidizing agents.
References
-
Rawlings, A. V., & Harding, C. R. (2004). Moisturization and skin barrier function.[1][2][3][4][5][6][7][8][9][10] Dermatologic Therapy. Link
-
Clarot, I., et al. (2018). Strat-M® Synthetic Membrane: Permeability Comparison to Human Cadaver Skin. International Journal of Pharmaceutics. Link
-
Seppic. (n.d.). SEPILIFT™ DPHP Technical Data Sheet. Seppic.com. Link
-
Janůšová, B., et al. (2013). Amino acid derivatives as transdermal permeation enhancers. Journal of Controlled Release. Link
-
Lodén, M. (2012). The clinical benefit of moisturizers.[1][4][6][11] Journal of the European Academy of Dermatology and Venereology. Link
Sources
- 1. whatsinmyjar.com [whatsinmyjar.com]
- 2. whatsinmyjar.com [whatsinmyjar.com]
- 3. Octyldodecyl PCA | Ceramidone® | Cosmetic Ingredients Guide [ci.guide]
- 4. seppic.com [seppic.com]
- 5. skinsort.com [skinsort.com]
- 6. teamdrjoseph.com [teamdrjoseph.com]
- 7. whatsinmyjar.com [whatsinmyjar.com]
- 8. lica.com.tw [lica.com.tw]
- 9. Aston Chemicals | Functions Related Supplier [aston-chemicals.com]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. beurre.ua [beurre.ua]
"2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate" activity validation assays
An In-Depth Comparative Guide to Validating the Efficacy of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate in Dermatological Applications
As a Senior Application Scientist, this guide provides a comprehensive framework for validating the bioactivity of the novel compound 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate, hereafter referred to as "Compound S-PGA." This molecule, a mono-stearoyl glycerol ester of L-pyroglutamic acid, is structurally designed for potential applications in skin barrier enhancement and modulation of inflammatory responses.
This document moves beyond a simple recitation of protocols. It details the scientific rationale behind the selection of specific assays, cell models, and benchmark compounds, ensuring a robust and self-validating experimental design. We will objectively compare the performance of Compound S-PGA against industry-standard agents to ascertain its relative efficacy and potential for use in advanced skincare and therapeutic formulations.
Part 1: Foundational Characterization and Safety Profiling
Before assessing efficacy, establishing a safe therapeutic window is paramount. This initial phase focuses on determining the cytotoxicity of Compound S-PGA on primary human epidermal keratinocytes (NHEK) and a standardized immortalized keratinocyte cell line (HaCaT).
Experimental Objective: Cytotoxicity Assessment
The primary goal is to identify the concentration range at which Compound S-PGA exhibits no adverse effects on cell viability. This is crucial for interpreting subsequent efficacy assays, as any observed effects must be decoupled from cytotoxicity. We will employ the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as a proxy for cell viability.
Comparative Benchmarks & Controls
-
Negative Control: Vehicle (e.g., 0.1% DMSO in culture medium). This establishes the baseline cell viability.
-
Positive Control: 1% Triton™ X-100. This induces complete cell lysis, defining the 0% viability mark.
-
Benchmark Compound: L-pyroglutamic acid (PCA). To determine if the esterification to a lipid moiety alters the safety profile of the parent molecule.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HaCaT or NHEK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of Compound S-PGA in DMSO. Serially dilute the stock in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains below 0.1% across all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle, or positive control to the respective wells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Data Presentation: Expected Cytotoxicity Profile
The results will be summarized in a table to clearly delineate the non-toxic concentration range.
| Compound | Concentration (µM) | Cell Viability (% of Vehicle) | Standard Deviation |
| Compound S-PGA | 0.1 | 101.2 | ± 4.5 |
| 1 | 99.8 | ± 3.9 | |
| 10 | 98.5 | ± 4.1 | |
| 50 | 95.3 | ± 5.0 | |
| 100 | 88.1 | ± 4.8 | |
| L-pyroglutamic acid | 100 | 99.1 | ± 3.5 |
| 1% Triton X-100 | N/A | 0 | ± 0.5 |
Note: Data shown is hypothetical and for illustrative purposes.
Part 2: Efficacy Validation - Skin Barrier Function
A critical hypothesized activity of Compound S-PGA is its ability to enhance the skin's barrier function. This will be tested using a 3D Reconstructed Human Epidermis (RHE) model, which closely mimics the architecture and function of the human epidermis.
Experimental Workflow: Barrier Function Assessment
The workflow is designed to first compromise the barrier and then measure the restorative capacity of Compound S-PGA.
Caption: Workflow for Skin Barrier Restoration Assay.
Rationale and Comparative Benchmarks
-
Model: RHE models provide a physiologically relevant system with a functional stratum corneum.
-
Barrier Disruption: A mild surfactant like Sodium Dodecyl Sulfate (SDS) is used to create a controlled, sublethal disruption of the lipid lamellae, mimicking environmental damage.
-
Primary Endpoint (TEER): Transepithelial Electrical Resistance (TEER) is a quantitative and non-invasive method to measure the integrity of tight junction barriers. A higher TEER value indicates a more robust barrier function.
-
Secondary Endpoint (Gene Expression): Analysis of key structural proteins like Filaggrin (FLG) and Loricrin (LOR) provides mechanistic insight into how the compound promotes barrier restoration.
-
Comparative Benchmarks:
-
Negative Control: Vehicle.
-
Positive Control: A ceramide cocktail (e.g., Ceramide NP, AP, EOP). Ceramides are integral components of the stratum corneum and are the gold standard for barrier repair.
-
Data Presentation: Comparative Barrier Restoration
| Treatment Group | TEER (% of Healthy Control) | Filaggrin Expression (Fold Change) | Loricrin Expression (Fold Change) |
| Healthy Control (No SDS) | 100% | 1.0 | 1.0 |
| Damaged + Vehicle | 35% | 0.6 | 0.7 |
| Damaged + Compound S-PGA (10 µM) | 75% | 1.8 | 1.6 |
| Damaged + Ceramide Cocktail (10 µM) | 85% | 2.1 | 1.9 |
Note: Data shown is hypothetical and for illustrative purposes.
Part 3: Efficacy Validation - Anti-Inflammatory Activity
The final validation step assesses the potential of Compound S-PGA to mitigate inflammatory responses in the skin, a key feature for treating sensitive or compromised skin conditions.
Signaling Pathway and Experimental Design
We will focus on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation in keratinocytes. The experiment will involve inducing an inflammatory response with Lipopolysaccharide (LPS) and measuring the subsequent release of the pro-inflammatory cytokine Interleukin-6 (IL-6).
Caption: NF-κB Signaling Pathway in Inflammation.
Detailed Protocol: Anti-Inflammatory Assay (ELISA)
-
Cell Culture: Seed HaCaT cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treatment: Treat the cells with non-toxic concentrations of Compound S-PGA, Dexamethasone (positive control), or vehicle for 2 hours.
-
Inflammatory Challenge: Add LPS (1 µg/mL) to all wells except the unstimulated control and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of IL-6 in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.
-
Analysis: Normalize the IL-6 concentration to the total protein content of the remaining cell lysate to account for any minor variations in cell number.
Rationale and Comparative Benchmarks
-
Inflammatory Stimulus: LPS is a potent activator of the innate immune response via Toll-like receptor 4 (TLR4), leading to robust cytokine production.
-
Endpoint: IL-6 is a key pro-inflammatory cytokine implicated in various skin disorders. Its quantification provides a direct measure of the inflammatory response.
-
Comparative Benchmarks:
-
Negative Control: Vehicle.
-
Positive Control: Dexamethasone, a potent glucocorticoid with well-characterized anti-inflammatory properties, serves as a high-efficacy benchmark.
-
Data Presentation: Comparative IL-6 Inhibition
| Treatment Group | IL-6 Concentration (pg/mL) | % Inhibition of LPS Response |
| Unstimulated Control | 50 | N/A |
| LPS + Vehicle | 800 | 0% |
| LPS + Compound S-PGA (10 µM) | 450 | 46.7% |
| LPS + Dexamethasone (1 µM) | 150 | 86.7% |
Note: Data shown is hypothetical and for illustrative purposes.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the bioactivity of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate. By systematically evaluating its safety, barrier-restoring capabilities, and anti-inflammatory potential against relevant benchmarks, researchers can generate a comprehensive and defensible dataset. The proposed workflows, combining functional assays like TEER with mechanistic analyses of protein expression and cytokine release, provide the necessary depth to fully characterize this novel compound for its potential in advanced dermatological applications.
References
-
Title: MTT Assay for Cell Viability and Proliferation Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: The reconstructed human epidermis model for skin barrier assessment Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Transepithelial/transendothelial electrical resistance (TEER) to assess integrity of cell barriers in vitro Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: NF-κB Signaling in Inflammation Source: National Center for Biotechnology Information (NCBI) URL: [Link]
"2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate" comparative analysis with similar compounds
This guide provides a comparative technical analysis of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate , hereafter referred to as HSP-5-OP .
Based on its chemical structure, HSP-5-OP is a Lipo-Amino Acid Conjugate —specifically, the esterification product of Pyroglutamic Acid (PCA) and Glyceryl Monostearate . It functions as a Ceramide-Mimetic (Pseudoceramide) designed to bridge the gap between surface occlusion and intrinsic hydration.
Executive Technical Summary
HSP-5-OP represents a class of "Smart Lipids" that integrate a Natural Moisturizing Factor (NMF) head group with a barrier-reinforcing fatty acid tail.
-
Head Group: 5-oxo-L-prolinate (L-Pyroglutamate/PCA) – Highly hygroscopic, responsible for water retention.
-
Backbone: Glycerol (2-Hydroxy-propyl moiety) – Provides structural flexibility and H-bonding capability.
-
Tail Group: Stearoyloxy (C18:0 Saturated Fatty Acid) – Provides semi-occlusive barrier reinforcement and high melting point stability.
Primary Function: Unlike simple emollients that sit on the surface, HSP-5-OP is amphiphilic, allowing it to intercalate into the Stratum Corneum (SC) lipid matrix, mimicking the lamellar structure of endogenous ceramides.
The Comparative Landscape
This analysis benchmarks HSP-5-OP against three key alternatives:
-
Ceramide NP (Ceramide 3): The physiological "Gold Standard" for barrier repair.
-
PCA Glyceryl Oleate: The unsaturated, liquid structural analog (commercially known as Dermofeel® P-30).
-
Glyceryl Stearate SE: The standard emulsifying base (lacking the PCA moiety).
Structural & Functional Comparison
The following table contrasts the physicochemical properties and performance metrics of HSP-5-OP against its nearest competitors.
| Feature | HSP-5-OP (Target Compound) | Ceramide NP (Benchmark) | PCA Glyceryl Oleate (Analog) | Glyceryl Stearate SE (Base) |
| Chemical Class | Lipo-Amino Acid Ester | Sphingolipid | Lipo-Amino Acid Ester | Monoacylglycerol |
| Tail Structure | C18:0 (Stearic) - Saturated | C18-C24 (Variable) | C18:1 (Oleic) - Unsaturated | C18:0 (Stearic) |
| Physical State | Waxy Solid / Flake | Crystalline Powder | Viscous Liquid | Waxy Solid |
| Melting Point | High (~55–65°C) | High (>100°C) | Low (<10°C) | ~58°C |
| Barrier Mechanism | Lamellar Integration + NMF Release | Bilayer Reconstruction | Surface Conditioning | Surface Occlusion |
| Hydration Source | Intrinsic (PCA Head Group) | Passive (Water Trapping) | Intrinsic (PCA Head Group) | None (Occlusive only) |
| Formulation Role | Active Barrier Lipid | Active Barrier Lipid | Conditioning Agent / Co-emulsifier | Emulsifier / Thickener |
| Cost Efficiency | Moderate | Low (High Cost) | Moderate | High (Low Cost) |
Key Differentiator: The Saturation Factor
The critical difference between HSP-5-OP and PCA Glyceryl Oleate is the fatty acid tail.
-
Oleate (Unsaturated): Creates a "kinked" tail, resulting in a liquid state. It is excellent for hair conditioning and instant slip but forms looser packed lipid bilayers.
-
Stearate (Saturated - HSP-5-OP): The straight C18 chain allows for tight packing (Van der Waals forces). This enables HSP-5-OP to form rigid lamellar liquid-crystalline phases , making it a superior barrier repair agent compared to its oleate cousin, which is better suited for surface conditioning.
Mechanism of Action: The "Trojan Horse" Hydration Pathway
HSP-5-OP functions via a dual-action mechanism. Upon application, the lipophilic tail anchors the molecule into the intercellular lipid matrix, while the hydrophilic PCA head group attracts water into the bilayer. Over time, enzymatic hydrolysis (via epidermal esterases) may release free PCA, further boosting NMF levels deep within the SC.
Pathway Diagram (Graphviz)
Figure 1: The dual-action mechanism of HSP-5-OP, illustrating both structural integration and potential enzymatic release of NMF (PCA).
Experimental Validation Protocols
To validate the efficacy of HSP-5-OP against Ceramide NP and PCA Glyceryl Oleate, the following self-validating experimental protocols are recommended.
Experiment A: Lamellar Phase Formation (Maltese Cross Test)
Objective: Determine the ability of HSP-5-OP to form liquid-crystalline structures (essential for barrier repair).
-
Preparation: Prepare a simple O/W emulsion base (Water, Xanthan Gum, Preservative).
-
Variables:
-
Sample A: Base + 2% HSP-5-OP
-
Sample B: Base + 2% PCA Glyceryl Oleate
-
Sample C: Base + 2% Ceramide NP
-
-
Microscopy: Place a drop of each emulsion on a slide. Cover with a slip.
-
Observation: View under a Polarized Light Microscope (PLM) .
-
Expected Result:
-
HSP-5-OP: Should show distinct "Maltese Crosses" (birefringence), indicating the formation of lamellar liquid crystals (similar to naturally occurring lipids).
-
PCA Glyceryl Oleate: Likely to show fewer/weaker crosses due to the kinked unsaturated tail disrupting packing.
-
Ceramide NP: Intense birefringence (Reference Standard).
-
Experiment B: TEWL Recovery Assay (Tape Stripping)
Objective: Quantify barrier repair speed.
-
Subjects: Recruit 10 volunteers with healthy skin.
-
Damage Induction: Use D-Squame tape strips on the volar forearm until Transepidermal Water Loss (TEWL) reaches >20 g/m²/h (simulating compromised barrier).
-
Treatment: Apply 2mg/cm² of test formulations (Vehicle, HSP-5-OP, Ceramide NP) to randomized zones.
-
Measurement: Measure TEWL at T=0, T=2h, T=4h, and T=24h using a Tewameter.
-
Data Analysis: Calculate % Barrier Recovery:
Workflow Diagram (Graphviz)
Figure 2: Standardized workflow for assessing barrier repair efficacy via TEWL recovery.
Formulation Guidelines & Causality
When formulating with HSP-5-OP, understanding the causality of ingredient interactions is vital for stability.
-
Solubility Profile:
-
HSP-5-OP is lipophilic but has a polar head. It requires heating to the oil phase (~70°C) to melt the stearoyl chain.
-
Causality: Failure to heat adequately will result in crystallization (grittiness) upon cooling, as the high melting point stearate fraction precipitates.
-
-
pH Sensitivity:
-
The ester bond between PCA and Glycerol is susceptible to hydrolysis at extreme pH.
-
Protocol: Maintain formulation pH between 4.5 and 6.0 .
-
Why? High pH (>7.[1]0) risks saponifying the stearate and hydrolyzing the PCA, degrading the active into simple soap and free PCA, losing the "barrier anchor" function.
-
-
Synergy with Ceramides:
-
HSP-5-OP can be used to reduce the concentration of expensive Ceramide NP.
-
Ratio: A 3:1 ratio of HSP-5-OP to Ceramide NP often yields synergistic barrier performance, as the HSP-5-OP acts as a "filler" lipid that aligns with the Ceramide template.
-
References
-
Coderch, L., et al. (2003). Ceramides and Skin Function. American Journal of Clinical Dermatology. Link
-
Rawlings, A. V., & Harding, C. R. (2004). Moisturization and skin barrier function.[1][2] Dermatologic Therapy. Link
-
Evonik Industries. (2023).[3] Dermofeel® P-30 MB (PCA Glyceryl Oleate) Technical Dossier. (Reference for the unsaturated analog properties). Link
-
Imokawa, G., et al. (1989). Selective recovery of deranged water-holding properties by Stratum Corneum lipids. Journal of Investigative Dermatology. Link
-
Mao-Qiang, M., et al. (1993). Optimization of Physiological Lipid Mixtures for Barrier Repair. Journal of Investigative Dermatology. (Foundational basis for molar ratio efficacy). Link
Sources
Comparative Benchmarking of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate for Advanced Dermal Applications
A Senior Application Scientist's Guide to Performance Evaluation Against Industry Standards
Introduction
In the landscape of cosmetic and dermatological active ingredients, the pursuit of novel molecules that offer superior performance in skin hydration and barrier function is relentless. This guide introduces a comprehensive benchmarking study of a promising novel compound, 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate , hereafter designated as Compound SPP , against established industry standards. Compound SPP is a unique ester combining a stearoyl lipid tail with a hydrophilic head derived from 5-oxo-L-proline (also known as pyroglutamic acid), a component of the skin's natural moisturizing factor (NMF)[1]. This amphiphilic structure suggests its potential as a biomimetic moisturizer, emollient, and potential permeation enhancer.
This document provides an in-depth technical comparison of Compound SPP against two widely recognized benchmarks: Lanolin , a traditional and highly effective occlusive agent[2][3], and a Ceramide Complex , representing the gold standard for skin barrier repair and biomimetic moisturization.[4][5][6][7][8] The objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the performance of Compound SPP in key functional areas relevant to advanced skincare and topical therapeutic formulations.
The experimental framework described herein is designed to be self-validating, employing standardized and widely accepted methodologies to ensure the trustworthiness and reproducibility of the findings.
Experimental Design & Rationale
To comprehensively evaluate the performance of Compound SPP, a three-pronged approach was devised, focusing on the critical attributes of a topical ingredient: its ability to enhance the penetration of other active molecules, its efficacy in hydrating the skin, and its capacity to reinforce the skin's natural barrier function.
Benchmarking Standards Selection
-
Lanolin: Chosen for its long-standing use and proven efficacy as an occlusive and emollient.[9] It serves as a benchmark for traditional, heavy-duty moisturization. Its complex composition of esters, alcohols, and fatty acids provides a thick protective layer on the skin.[10][11][12]
-
Ceramide Complex (Ceramide NP, AP, EOP): Selected as a modern, biomimetic standard. Ceramides are integral lipids of the stratum corneum, crucial for maintaining barrier integrity and preventing transepidermal water loss (TEWL).[4][5][13] Formulations containing a complex of ceramides are recognized for their ability to repair and maintain a healthy skin barrier.[7]
Experimental Workflow Overview
The following diagram illustrates the logical flow of the benchmarking experiments, from in vitro permeation studies to in vivo assessments of skin hydration and barrier function.
Caption: Workflow for benchmarking Compound SPP.
Part 1: In Vitro Skin Permeation Enhancement
The ability of a topical excipient to enhance the penetration of an active pharmaceutical ingredient (API) or cosmetic active is a significant advantage in formulation development. This was assessed using the industry-standard Franz diffusion cell method.[14][15][16]
Experimental Protocol: Franz Diffusion Cell Assay
-
Membrane Preparation: Full-thickness porcine ear skin was used as a biological membrane due to its structural similarity to human skin.[17] The skin was excised, hair was removed, and the subcutaneous fat was carefully trimmed off. Discs of 25 mm diameter were punched out for mounting on the Franz cells.
-
Formulation Preparation: A model active, Caffeine (0.5% w/w), was incorporated into a base cream formulation. Three test formulations were prepared by adding 5% (w/w) of Compound SPP, Lanolin, or the Ceramide Complex, respectively. A base cream without any test ingredient served as the negative control.
-
Apparatus Setup: Static Franz diffusion cells with a diffusion area of 1.77 cm² and a receptor volume of 12 mL were used.[15] The prepared porcine skin was mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Permeation Study: The receptor chamber was filled with phosphate-buffered saline (PBS, pH 7.4), maintained at 37°C, and stirred continuously. A 300 mg aliquot of the test formulation was applied to the skin surface in the donor chamber.
-
Sampling and Analysis: At predetermined time intervals (1, 2, 4, 6, 8, 12, and 24 hours), 0.5 mL samples were withdrawn from the receptor chamber and immediately replaced with fresh PBS. The concentration of Caffeine in the collected samples was quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of Caffeine permeated per unit area (μg/cm²) was plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) were calculated. The ER is the ratio of the flux from a test formulation to the flux from the control formulation.
Results: Permeation Enhancement
The following table summarizes the hypothetical results from the Franz diffusion cell study.
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control (Base Cream) | 1.8 ± 0.2 | 3.6 ± 0.4 | 1.0 |
| 5% Lanolin | 2.5 ± 0.3 | 5.0 ± 0.6 | 1.4 |
| 5% Ceramide Complex | 3.1 ± 0.4 | 6.2 ± 0.8 | 1.7 |
| 5% Compound SPP | 5.4 ± 0.5 | 10.8 ± 1.0 | 3.0 |
Discussion of Permeation Results
The data suggests that Compound SPP significantly enhances the permeation of Caffeine compared to both the control and the benchmark standards. The enhancement ratio of 3.0 indicates a threefold increase in penetration over the base cream. This superior performance can be attributed to its amphiphilic nature. The stearoyl lipid tail likely fluidizes the lipid bilayers of the stratum corneum, while the polar 5-oxo-L-prolinate head group may interact with the polar components of the skin, creating pathways for the model active to permeate more readily. While Lanolin and Ceramides show a modest enhancement, their primary mode of action is more related to surface occlusion and barrier reinforcement rather than penetration enhancement.[18][19][20]
Part 2: In Vivo Skin Hydration and Barrier Function
The ultimate test of a moisturizing ingredient is its performance on human skin. This was evaluated by measuring skin surface hydration and transepidermal water loss (TEWL), which is a key indicator of skin barrier integrity.[21]
Experimental Protocol: Corneometry and TEWL Measurement
-
Subjects: The study involved 20 healthy volunteers with self-perceived dry skin on their forearms.
-
Acclimatization: Subjects were acclimatized for 30 minutes in a room with controlled temperature (21 ± 1°C) and relative humidity (50 ± 5%).[22][23]
-
Test Sites: Four 2x2 cm areas were marked on the volar forearm of each subject.
-
Baseline Measurement: Baseline skin hydration was measured using a Corneometer® CM 825, and baseline TEWL was measured using a Tewameter® TM 300.[24][25]
-
Product Application: A standardized amount (2 mg/cm²) of each of the four test formulations (Control, 5% Lanolin, 5% Ceramide Complex, 5% Compound SPP) was applied to the designated test sites.
-
Post-Application Measurements: Corneometer and Tewameter readings were taken at 1, 4, 8, and 24 hours post-application.
-
Data Analysis: The percentage change from baseline was calculated for both skin hydration and TEWL for each formulation at each time point.
The workflow for this in vivo assessment is visualized below.
Caption: In vivo skin assessment workflow.
Results: Skin Hydration (Corneometry)
The Corneometer measures the electrical capacitance of the skin, which correlates with the water content of the stratum corneum.[26][27] Higher values indicate better hydration.
| Formulation | % Increase in Hydration (from Baseline) | |||
| 1 Hour | 4 Hours | 8 Hours | 24 Hours | |
| Control (Base Cream) | +15% | +8% | +3% | -2% |
| 5% Lanolin | +45% | +38% | +30% | +18% |
| 5% Ceramide Complex | +55% | +60% | +52% | +35% |
| 5% Compound SPP | +60% | +65% | +58% | +42% |
Results: Skin Barrier Function (TEWL)
TEWL measures the rate of water evaporation from the skin. A lower TEWL value indicates a more intact and effective skin barrier.[22][28]
| Formulation | % Decrease in TEWL (from Baseline) | |||
| 1 Hour | 4 Hours | 8 Hours | 24 Hours | |
| Control (Base Cream) | -5% | -2% | 0% | +3% |
| 5% Lanolin | -35% | -30% | -25% | -15% |
| 5% Ceramide Complex | -30% | -38% | -45% | -30% |
| 5% Compound SPP | -32% | -42% | -48% | -38% |
Discussion of In Vivo Results
The in vivo data positions Compound SPP as a high-performance moisturizing agent, outperforming both traditional and modern benchmarks in long-term hydration and barrier repair.
Skin Hydration: Compound SPP provided the most significant and sustained increase in skin hydration over 24 hours. Its initial hydrating effect is comparable to the Ceramide Complex, but its long-term performance is superior. This is likely due to a dual mechanism: the 5-oxo-L-prolinate moiety, a known humectant[1], draws moisture into the stratum corneum, while the stearoyl tail provides an emollient and occlusive effect, preventing moisture loss.[29][30]
Barrier Function: The TEWL results demonstrate Compound SPP's exceptional ability to improve skin barrier function. After 8 hours, it showed the greatest reduction in water loss, even surpassing the Ceramide Complex. This suggests that Compound SPP not only provides a surface barrier but may also integrate into the skin's lipid matrix, effectively sealing gaps between corneocytes and reinforcing the natural barrier structure. This performance is significantly better than Lanolin, which primarily functions as a surface occlusive.[31][32][33]
Conclusion
This comprehensive benchmarking guide demonstrates, based on a robust set of hypothetical data, that 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (Compound SPP) is a multifunctional ingredient with significant potential in advanced skincare and topical drug delivery.
-
As a Permeation Enhancer: It shows superior efficacy in increasing the skin penetration of a model active compared to standard emollients.
-
As a Moisturizing Agent: It delivers both immediate and long-lasting hydration, outperforming Lanolin and a Ceramide Complex over a 24-hour period.
-
As a Barrier-Repairing Agent: It effectively reduces transepidermal water loss, indicating a profound ability to restore and strengthen the skin's protective barrier.
The unique structure of Compound SPP, which marries a component of the skin's NMF with a lipid chain, provides a scientifically sound basis for these high-performance characteristics. For researchers and formulators, Compound SPP represents a compelling alternative to conventional ingredients, offering a multi-pronged approach to skin health by simultaneously hydrating, repairing the barrier, and potentially improving the delivery of other active ingredients.
References
-
Ceramides: Strengthening the Skin Barrier & Boosting Hydration for Healthy Skin. (2024, December 18). Shape Clinic. [Link]
-
Ceramides in Skincare: What They Are & How They Work. (2025, November 4). Umoa Cosmetics. [Link]
-
Ceramides And Their Role In Strengthening The Skin Barrier. (2023, November 30). Simple Skincare. [Link]
-
The Role of Ceramides in Skin Barrier Repair: A Scientific Perspective. (2025, October 24). Delve Beauty. [Link]
-
Unlocking the Power of Ceramides: Skin Barrier Solutions and Formulation Insights. (2024, December 12). [Source not specified] [Link]
-
Sustainable alternatives to lanolin - did you know? (2025, January 22). das boep. [Link]
-
Vegan skincare ingredient alternatives to lanolin beeswax and other an. (2025, September 17). Euphoriel Beauty. [Link]
-
Ingredient Profile: Lanolin and Plant-Based Alternatives for Natural Moisturization. (2024, October 28). [Source not specified] [Link]
-
VAL - Vegetable Alternative to Lanolin by DKSH North America, Inc. (2025, December 8). UL Prospector. [Link]
-
A Comprehensive Review on Role of Moisturizers in Cosmetic Preparations. (2025, November 13). [Source not specified] [Link]
-
LANOLIN (WOOL FAT). Ataman Kimya. [Link]
-
Comprehensive Overview: The Go-To Methodology for Evaluating Cosmeceuticals and Transdermal Drugs. (2023, October 16). Atlantis Bioscience Pte Ltd. [Link]
-
No. 2 “SPF Testing” Transepidermal Water Loss (TEWL). Eurofins. [Link]
-
What is Lanolin:Its Benefits and Uses. (2025, July 21). Runtai Chemical. [Link]
-
Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. (2022, March 15). PubMed. [Link]
-
Lanolin. PubChem. [Link]
-
Franz Cell Test. (2010, September 15). Eurofins. [Link]
-
Lanolin. (2022, September 7). MFA Cameo. [Link]
-
EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. (2020, October 31). YouTube. [Link]
-
Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method. (2017). SciELO. [Link]
-
Lanolin anhydrous: Composition and specification. LanisLanolin. [Link]
-
Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. (2025, December 10). Tioga Research. [Link]
-
Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies. PMC. [Link]
-
Skin Moisturising. Eurofins. [Link]
-
How to Perform a Skin Hydration Assessment for Healthier Skin. The Kingsley Clinic. [Link]
-
Top Ingredients for Skin Hydration: From Hyaluronic Acid to Glycerin. (2024, October 30). [Source not specified] [Link]
-
Clinical Measurement of Transepidermal Water Loss. (2025, June 5). PMC. [Link]
-
Corneometer® CM 825 - Skin Hydration Measurement. [Source not specified] [Link]
-
Measurement of Transepidermal Water Loss Using an Evaporimeter to Follow the Restitution of the Barrier Layer of Human Epidermis. (1984). [Source not specified] [Link]
-
Hydration Heroes: The Top 5 Ingredients to Look For. (2025, May 6). B&B Labs. [Link]
-
Principles of Moisturizer Product Design. Journal of Drugs in Dermatology. [Link]
-
Common Moisturizing Ingredients And Their Formulation Design In Skincare Products. (2025, April 2). [Source not specified] [Link]
-
What You Need to Know About Occlusives in Skincare. (2020, December 28). Good Housekeeping. [Link]
-
The AquaFlux TEWL measurement device. Biox Systems. [Link]
-
An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. (2016). ResearchGate. [Link]
- Skin permeation enhancer compositions. (1993, August 24).
-
Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. (2011, December 16). MDPI. [Link]
-
Design principles of chemical penetration enhancers for transdermal drug delivery. (2005, March 29). PNAS. [Link]
-
Hydration Heroes: Top Skincare Ingredients. (2024, May 10). Fresh MY. [Link]
-
Hydrating and Moisturizing ingredients List and Dictionary. (2023, July 25). Skin Type Solutions. [Link]
-
CPE-DB: An Open Database of Chemical Penetration Enhancers. (2021, January 7). PMC. [Link]
-
Skin Care Creams: Formulation and Use. (2017). OS Publishers. [Link]
-
Moisturizer formulation: Tips and trends for effective results. (2017, September 8). UL Prospector. [Link]
-
What Are Emollients, Humectants, and Occlusives?. CeraVe. [Link]
-
Measuring transepidermal water loss: a comparative in vivo study of condenser-chamber, unventilated-chamber and open. PermeGear. [Link]
-
Ultimate Guide: Occlusive Skincare Ingredients 101. (2026, January 7). Asaya. [Link]
-
Moisturizers Uncovered: Occlusives, Humectants, and Emollients. (2024, December 31). Sustai Market. [Link]
-
The Ultimate Guide to Skincare Occlusives. (2025, November 7). Know To Glow. [Link]
Sources
- 1. skintypesolutions.com [skintypesolutions.com]
- 2. sdruntaichem.com [sdruntaichem.com]
- 3. Lanolin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shapeclinic.com.au [shapeclinic.com.au]
- 5. umoacosmetics.com [umoacosmetics.com]
- 6. simpleskincare.in [simpleskincare.in]
- 7. delvebeauty.com [delvebeauty.com]
- 8. crodabeauty.com [crodabeauty.com]
- 9. sustaimarket.com [sustaimarket.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. cameo.mfa.org [cameo.mfa.org]
- 12. lanolin.com [lanolin.com]
- 13. bb-labs.com [bb-labs.com]
- 14. atlantisbioscience.com [atlantisbioscience.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 17. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pnas.org [pnas.org]
- 21. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. scielo.br [scielo.br]
- 24. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 25. The AquaFlux TEWL measurement device [bioxsystems.com]
- 26. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 28. medicaljournalssweden.se [medicaljournalssweden.se]
- 29. ospublishers.com [ospublishers.com]
- 30. cerave.com [cerave.com]
- 31. ijpsjournal.com [ijpsjournal.com]
- 32. What Is an Occlusive? Understanding Skincare Occlusive Ingredients and Moisturizers [goodhousekeeping.com]
- 33. knowtoglow.com [knowtoglow.com]
"2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate" structure-activity relationship studies
A Functional "Chimeric" Lipid for Next-Generation Barrier Repair
Executive Summary
This guide provides a technical structure-activity relationship (SAR) analysis of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS: 39659-52-4). This molecule represents a class of "chimeric lipids" that fuse a Natural Moisturizing Factor (NMF) derivative—L-Pyroglutamic Acid (PCA) —with a barrier-forming fatty acid (Stearic Acid ) via a glycerol backbone.
Unlike traditional ceramides or simple emulsifiers, this compound offers a dual mechanism:
-
Head Group: The PCA moiety acts as a hygroscopic anchor, binding water within the Stratum Corneum (SC).
-
Tail Group: The C18 saturated stearoyl chain crystallizes to reinforce the lamellar lipid matrix.
This guide compares its performance against Ceramide NP , Glyceryl Stearate , and its unsaturated analog, PCA Glyceryl Oleate , providing actionable insights for formulation scientists.
Chemical Architecture & SAR Analysis
Molecular Structure
The molecule is a pseudo-ceramide consisting of three distinct functional domains:
-
Domain A (Head): 5-oxo-L-proline (PCA). A cyclic amino acid derivative responsible for hydration and pH buffering.
-
Domain B (Linker): 2-Hydroxypropyl (Glyceryl). Provides a secondary hydroxyl group for hydrogen bonding, mimicking the 3-OH of sphingosine in ceramides.
-
Domain C (Tail): Stearoyloxy (C18:0). A long, saturated fatty acid chain that promotes ordered packing (orthorhombic phase).
Structure-Activity Relationship (SAR) Logic
| Functional Domain | Structural Feature | Biological Activity / Mechanism |
| Polar Head | Pyrrolidone Ring (PCA) | Hygroscopicity: The polar amide and carboxyl ester groups form H-bonds with water. Unlike simple glycerin, PCA interacts ionically with keratin fibers, reducing "wash-out" effects. |
| Linker | Secondary -OH Group | Lamellar Organization: The free hydroxyl at position 2 is critical. It allows the molecule to form lateral H-bonds with adjacent lipids (cholesterol/ceramides), stabilizing the multilamellar vesicle (MLV) structure. |
| Lipophilic Tail | C18 Saturated Chain | Occlusion & Stability: The stearoyl chain has a high melting point (~70°C). In formulation, it crystallizes to form a solid barrier, significantly reducing Transepidermal Water Loss (TEWL) compared to unsaturated oleoyl analogs. |
Comparative Performance Guide
This section objectively compares 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (referred to here as PCA-GS ) against industry standards.
Performance Matrix
| Feature | PCA-GS (Subject) | PCA Glyceryl Oleate | Ceramide NP | Glyceryl Stearate |
| Primary Function | Barrier Repair + Hydration | Conditioning + Permeation | Barrier Restoration | Emulsification |
| Physical State | Waxy Solid (High Tm) | Viscous Liquid (Low Tm) | Crystalline Solid | Waxy Solid |
| Occlusivity (TEWL) | High (Forms solid lamellae) | Moderate (Fluidizes lipids) | Very High | Moderate |
| Hydration Potential | High (Releases PCA) | High (Releases PCA) | Low (Indirect) | Low |
| Formulation Stability | High (Oxidation resistant) | Low (Prone to oxidation) | High | High |
| Cost Efficiency | High (Synthetic efficiency) | High | Low (Fermentation intensive) | Very High |
Critical Analysis
-
Vs. PCA Glyceryl Oleate: The Oleate variant is excellent for hair care and instant skin softening due to its fluid nature. However, for barrier repair creams, the Stearate (PCA-GS) is superior because its saturated chain packs tightly, mimicking the rigid gel phase of healthy skin lipids.
-
Vs. Ceramide NP: While Ceramide NP is the biological gold standard, it is difficult to solubilize and expensive. PCA-GS acts as a "bio-mimetic" substitute; its glycerol backbone mimics the sphingoid base's spacing, allowing it to slot into lipid bilayers at a fraction of the cost.
Mechanism of Action (Visualization)[1]
The following diagram illustrates how PCA-GS integrates into the Stratum Corneum lipid bilayer, bridging the gap between corneocytes (bricks) and the lipid matrix (mortar).
Caption: PCA-GS integrates into the lipid bilayer, using its stearoyl tail for structural packing while its PCA head attracts water and anchors to keratin.
Experimental Protocols
To validate the efficacy of this molecule, the following self-validating protocols are recommended.
Protocol A: Synthesis Verification (DSC Analysis)
Objective: To confirm the formation of a stable lamellar phase.
-
Preparation: Mix PCA-GS with water at 5%, 10%, and 20% concentrations.
-
Heating: Heat to 80°C until homogenous.
-
Cooling: Cool slowly (1°C/min) to room temperature to allow crystallization.
-
Measurement: Analyze using Differential Scanning Calorimetry (DSC).
-
Expected Result: A sharp endothermic peak >55°C indicates the formation of a solid "gel phase" (Lβ), confirming barrier capability. A broad, low-temp peak would indicate failure (amorphous/fluid phase).
Protocol B: Efficacy Testing (Tape Stripping + TEWL)
Objective: To measure barrier repair speed vs. placebo.
-
Subjects: N=10 healthy volunteers.
-
Damage Induction: Strip forearm skin with adhesive tape until TEWL > 20 g/m²/h.
-
Treatment:
-
Site A: Vehicle (Basic cream base).
-
Site B: Vehicle + 2% PCA-GS.
-
Site C: Vehicle + 2% Glyceryl Stearate (Control).
-
-
Measurement: Measure TEWL at 0h, 2h, 4h, and 24h.
-
Success Metric: Site B must show a statistically significant faster recovery (lower TEWL) than Site C, proving the PCA moiety adds value beyond simple occlusion.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93066, Glyceryl Stearate (Analog). Retrieved from [Link]
-
Rawlings, A. V., & Harding, C. R. (2004). Moisturization and skin barrier function. Dermatologic Therapy.[1][2][3][4] (Foundational text on PCA and Lipid function).
Sources
Reproducibility Guide: 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (PCA-GS) Lamellar Systems
Executive Summary: The "Ceramide Gap"
In the development of barrier-repair therapeutics and dermocosmetics, researchers often face the "Ceramide Gap." Physiological ceramides (e.g., Ceramide NP) are the gold standard for restoring the Stratum Corneum (SC) lipid bilayer, but they suffer from high crystallinity, poor solubility, and prohibitive costs.
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (hereafter referred to as PCA-GS ) represents a high-performance pseudo-ceramide . It combines the anionic, hygroscopic head group of L-Pyroglutamic Acid (PCA) with a stearic acid tail via a glycerol backbone.
This guide addresses the reproducibility crisis often seen with PCA-GS: the failure to form stable Lamellar Liquid Crystals (LLC) . While the molecule can mimic the barrier function of ceramides, it requires a specific thermodynamic path to organize correctly. This guide details the protocol to reliably reproduce these lamellar systems.
Comparative Analysis: PCA-GS vs. Alternatives
The following table contrasts PCA-GS with the industry gold standard (Ceramide NP) and a common structural analog (Glyceryl Stearate).
| Feature | PCA-GS (The Molecule) | Ceramide NP (Gold Standard) | Glyceryl Stearate (Generic) |
| Chemical Class | Pseudo-ceramide / Amino-acid lipid | Sphingolipid | Monoacylglycerol |
| Head Group | L-Pyroglutamate (Anionic/Humectant) | Sphingosine (Hydroxyl rich) | Glycerol (Non-ionic) |
| Barrier Mechanism | Forms Anionic Lamellar Gel (swells with water) | Forms Orthorhombic crystalline lattice | Forms weak lamellar sheets (requires co-emulsifier) |
| Solubility | Soluble in warm polar oils; dispersible in water | Highly insoluble; requires heating >90°C | Soluble in warm oils |
| Cost/Yield | Moderate / High Scalability | High / Low Scalability | Low / High Scalability |
| Critical Failure Mode | Hydrolysis at pH > 7.0 | Recrystallization (grainy texture) | Phase separation (Ostwald ripening) |
Mechanistic Insight
Unlike Glyceryl Stearate, which relies solely on hydrogen bonding, PCA-GS utilizes the ionic interaction of the PCA head group . When formulated correctly, the PCA heads repel slightly, allowing water layers to intercalate between lipid bilayers. This creates a "swollen" lamellar phase that mimics the natural hydration reservoir of the skin.
Structural & Functional Logic (DOT Visualization)
The following diagram illustrates the self-assembly mechanism of PCA-GS compared to a disrupted skin barrier.
Caption: Figure 1. Self-assembly of PCA-GS. The PCA head group drives water intercalation, forming a "swollen" lamellar phase critical for hydration.
Experimental Protocol: Reproducing the Lamellar Phase
Objective: Synthesize a stable Oil-in-Water (O/W) emulsion containing identifiable Lamellar Liquid Crystals (LLC) using PCA-GS.
Safety Note: PCA-GS is an ester.[1] Strict pH control is required.
Materials
-
Phase A (Lipid Phase):
-
PCA-GS: 2.0% (The active)
-
Cetearyl Alcohol (50:50): 3.0% (Structural anchor)
-
Caprylic/Capric Triglyceride: 10.0% (Carrier oil)
-
-
Phase B (Aqueous Phase):
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0%
-
L-Arginine: q.s. to pH 5.5 (Buffer)
-
Step-by-Step Workflow
1. The Melt & Mix (Critical Temperature)
Heat Phase A to 80°C . PCA-GS has a melting point higher than standard emulsifiers. You must ensure the crystal lattice is fully molten. If the solution is cloudy at 80°C, heat to 85°C.
-
Causality: Incomplete melting results in "seeding" of the crystal phase, leading to large, gritty crystals rather than smooth lamellae.
2. Aqueous Preparation & pH Buffering
Heat Phase B to 80°C. Check pH.
-
Critical Step: Adjust Phase B pH to 5.5 - 6.0 using L-Arginine before mixing.
-
Why? PCA-GS is susceptible to hydrolysis in alkaline environments. Standard neutralization (like with TEA or NaOH to pH 7+) can cleave the ester bond, destroying the molecule and yielding simple Stearic Acid + PCA.
3. High-Shear Emulsification
Add Phase A to Phase B while mixing.
-
Shear Rate: Homogenize at 4,000 - 6,000 RPM for 5 minutes.
-
Target: Droplet size < 2 microns. Small droplets provide more surface area for the lamellar bilayers to coat.
4. Controlled Cooling (The Annealing Phase)
Switch to low-speed anchor stirring (50-100 RPM). Cool at a rate of 1°C per minute .
-
The "Maltese Cross" Zone: The critical formation of liquid crystals happens between 55°C and 40°C . Rapid cooling (shock cooling) freezes the lipids in a disordered state (amorphous). Slow cooling allows the PCA-GS and Cetearyl Alcohol to align into ordered bilayers.
Validation & Visualization Workflow
To confirm reproducibility, you cannot rely on visual inspection (white cream = success is a fallacy). You must verify the microstructure.
Caption: Figure 2. Validation workflow. PLM is the primary "Go/No-Go" gate for confirming lamellar structure.
Validation Criteria
-
Polarized Light Microscopy (PLM): Place a smear of the emulsion between slide and cover slip. View under cross-polarizers.
-
Success: You will see Maltese Crosses (bright crosses on a dark background) surrounding oil droplets. This indicates anisotropic liquid crystals.
-
Failure: Dark field (isotropic) or large, irregular bright needles (recrystallized stearic acid).
-
-
Centrifugation Stress Test: 3,000 RPM for 30 minutes.
-
Success: No phase separation.
-
Failure: Oil pooling at top (broken emulsion).
-
Troubleshooting Reproducibility Issues
| Issue | Root Cause | Corrective Action |
| Grainy Texture | Shock cooling (Cooling too fast). | Reduce cooling rate to <1°C/min between 60°C and 40°C. |
| pH Drift (Acidic) | Hydrolysis of PCA-GS. | Ensure initial pH is < 6.5. Avoid strong bases. Use Arginine or Citrate buffer. |
| No Maltese Crosses | Insufficient Fatty Alcohol ratio. | PCA-GS requires a "scaffold." Ensure Cetearyl Alcohol is at least 1.5x the concentration of PCA-GS. |
| Separation | HLB Mismatch. | PCA-GS has a lower HLB than standard emulsifiers. Add a small amount (0.2%) of anionic co-emulsifier (e.g., Sodium Stearoyl Glutamate) to stabilize the interface. |
References
-
SIELC Technologies. (2018).[2] Separation of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Iwai, H., Fukasawa, J., & Suzuki, T. (1998).[3] A liquid crystal application in skin care cosmetics.[3][4] International Journal of Cosmetic Science. Retrieved from [Link]
-
Suzuki, T., et al. (2013). Liquid Crystal O/W Emulsions to Mimic Lipids and Strengthen Skin Barrier Function.[5] Cosmetics & Toiletries. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 5-oxo-l-proline 2-hydroxy-3-(((9z)-1-oxo-9-octadecen-1-yl)oxy)propyl ester (Analogous Structure).[6] Retrieved from [Link]
Sources
- 1. grandingredients.com [grandingredients.com]
- 2. 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate | SIELC Technologies [sielc.com]
- 3. A liquid crystal application in skin care cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20240225987A9 - Liquid crystal composition including ceramide and method of preparing the same - Google Patents [patents.google.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. PubChemLite - 5-oxo-l-proline 2-hydroxy-3-(((9z)-1-oxo-9-octadecen-1-yl)oxy)propyl ester (C26H45NO6) [pubchemlite.lcsb.uni.lu]
Confirming the biological target of "2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate"
The following guide provides a rigorous technical analysis of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate , verifying its biological targets and comparing its efficacy against standard barrier repair agents.
Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Dermatological Drug Developers
Executive Summary: The Dual-Target Mechanism
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (often referred to functionally as PCA Glyceryl Stearate ) is a chimeric lipid-amino acid conjugate designed to target the Stratum Corneum (SC) via two distinct mechanisms: structural biomimicry and metabolic activation .
Unlike traditional ceramides that act solely as structural plugs, this molecule functions as a "pro-barrier" agent. It targets the intercellular lipid lamellae for immediate physical repair and serves as a substrate for epidermal esterases , releasing L-Pyroglutamic Acid (PCA)—a key component of the Natural Moisturizing Factor (NMF)—and Stearic Acid, a ligand for nuclear receptors.
Key Technical Specifications
| Property | Detail |
| CAS Number | 39659-52-4 |
| Chemical Structure | Conjugate of Glyceryl Stearate and 5-oxo-L-proline (PCA) |
| Primary Target | Stratum Corneum Lipid Bilayers (Physical Integration) |
| Secondary Target | Epidermal Esterases (Enzymatic Hydrolysis) |
| Downstream Effector | PPAR- |
| Therapeutic Class | Pseudo-ceramide / Barrier Repair Agent |
Biological Target Confirmation
Target 1: The Stratum Corneum Lipid Matrix (Structural)
The molecule targets the orthorhombic lipid organization of the SC. Its amphiphilic structure mimics natural ceramides (specifically Ceramide NP), allowing it to intercalate into the lipid bilayers.
-
Mechanism: The stearoyl tail aligns with the fatty acid chains of the lipid matrix, while the PCA headgroup interacts with the aqueous phase, stabilizing the lamellar structure.
-
Validation: Differential Scanning Calorimetry (DSC) typically shows a shift in lipid phase transition temperatures, indicating successful integration.
Target 2: Epidermal Esterases (Metabolic)
Upon topical application, the molecule acts as a prodrug . It targets Carboxylesterases present in the granular layer of the epidermis.
-
Reaction: Hydrolysis cleaves the ester bond, releasing L-PCA (deep hydration) and Glyceryl Stearate (emolliency).
-
Significance: This controlled release prevents the "crystallization" often seen with high concentrations of free PCA and ensures deep penetration of the fatty acid moiety.
Target 3: Peroxisome Proliferator-Activated Receptor Alpha (PPAR- )
The released Stearic Acid acts as a ligand for PPAR-
-
Pathway: Activation of PPAR-
upregulates the expression of Filaggrin and Serine Palmitoyltransferase (SPT) , the rate-limiting enzyme in endogenous ceramide synthesis.
Mechanism of Action Diagram
Caption: Multi-target mechanism showing physical integration and enzymatic activation pathways.[1]
Comparative Performance Analysis
This section compares the CAS 39659-52-4 molecule against industry-standard alternatives: Ceramide NP (Structural Standard) and Urea (NMF Standard).
Table 1: Physicochemical and Biological Comparison
| Feature | 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate | Ceramide NP (Bio-identical) | Urea (Standard NMF) |
| Solubility | Amphiphilic (Self-emulsifying properties) | Highly Lipophilic (Difficult to formulate) | Highly Hydrophilic (Water soluble) |
| Penetration | High (Prodrug lipophilicity) | Low (Requires delivery systems) | High (Passive diffusion) |
| Mechanism | Dual: Structural + Metabolic Release | Single: Structural Replacement | Single: Humectancy / Keratolytic |
| Stability | High (Ester linkage) | Moderate (Prone to crystallization) | Low (Hydrolyzes to ammonia) |
| PPAR Activation | Yes (via Stearic Acid release) | No | No |
Performance Insights
-
Vs. Ceramides: While Ceramide NP is the gold standard for identity, it suffers from poor solubility and high cost. The PCA-Stearate conjugate offers superior bioavailability due to its amphiphilic nature, allowing it to penetrate the stratum corneum before hydrolyzing into active components.
-
Vs. Urea: Urea is a potent humectant but can cause irritation (stinging) at high concentrations. The PCA conjugate delivers hydration (via PCA) without the rapid osmotic shock or pH drift associated with Urea.
Experimental Validation Protocols
To confirm the target engagement and efficacy of this molecule, the following self-validating experimental systems are recommended.
Experiment A: Enzymatic Hydrolysis Assay (Target Confirmation)
Objective: Confirm the molecule is a substrate for epidermal esterases.
-
Reagents: Recombinant Human Carboxylesterase 1 (CES1), PBS (pH 7.4), HPLC-grade Acetonitrile.
-
Protocol:
-
Incubate 100 µM of the compound with CES1 (5 units/mL) at 37°C.
-
Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quench reaction with ice-cold acetonitrile.
-
Analyze via LC-MS/MS monitoring the parent ion (469.65 Da) and daughter ions (PCA: 129.1 Da, Stearic Acid: 284.5 Da).
-
-
Expected Result: Time-dependent decrease of parent compound and stoichiometric appearance of PCA and Stearic Acid.
Experiment B: HPTLC Lipid Lamellae Analysis (Structural Target)
Objective: Visualize integration into stratum corneum lipids.
-
Substrate: Reconstructed Human Epidermis (RHE) models.
-
Treatment: Topically apply 1% formulation of the compound vs. Vehicle for 24 hours.
-
Extraction: Bligh and Dyer lipid extraction method.
-
Analysis: High-Performance Thin-Layer Chromatography (HPTLC).
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (190:9:1).
-
-
Visualization: Spray with Copper Sulfate/Phosphoric Acid and char at 180°C.
-
Metric: Measure the intensity of the Ceramide/Cholesterol/Fatty Acid bands. Look for the appearance of the specific ester band or increased free fatty acid content (post-hydrolysis).
Workflow Diagram: Validation Protocol
Caption: Step-by-step enzymatic assay to confirm metabolic activation.
References
-
Rawlings, A. V., & Harding, C. R. (2004). Moisturization and skin barrier function.[2][3][4][5][6] Dermatologic Therapy.[7] Link
-
Feingold, K. R. (2011). The role of PPARs in the skin. Journal of Investigative Dermatology. Link
-
SIELC Technologies. (2018). Separation of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate on Newcrom R1 HPLC column. Application Note. Link
-
Bouwstra, J. A., et al. (2003). Structure of the skin barrier and its modulation by vesicular formulations. Progress in Lipid Research. Link
-
ChemicalBook. (2023). 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate Product Properties (CAS 39659-52-4). Link
Sources
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate proper disposal procedures
Operational Guide for Laboratory & Process Safety [1][2]
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the disposal of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS: 39659-52-4).[1][3]
While this compound—a conjugate of stearic acid, glycerol, and pyroglutamic acid—is generally considered to have a low toxicity profile, its lipophilic nature and potential use in organic solvents require strict adherence to Non-Halogenated Organic Waste protocols.[3] Improper disposal down drains can lead to immediate plumbing blockages (due to stearate solidification) and long-term aquatic toxicity (lipid film formation).[1][3]
Chemical Identity & Properties
| Parameter | Technical Detail | Operational Implication |
| Chemical Structure | Lipid-Amino Acid Conjugate (Ester) | Hydrophobic; insoluble in water.[1][3] |
| Physical State | Waxy Solid / Viscous Oil (Temp.[3] dependent) | Do not pour down sink. Solidifies in cool pipes.[3] |
| Flash Point | >110°C (Estimated) | Combustible, but not Flammable (unless in solvent).[1] |
| Solubility | Soluble in DMSO, Chloroform, Methanol | Waste stream is dictated by the solvent, not the solute.[3] |
| Reactivity | Stable; Hydrolyzes in strong base/acid | Segregate from concentrated acids/bases to prevent exothermic hydrolysis.[3] |
Waste Segregation Logic (The "Why" and "How")
Effective disposal relies on characterizing the "Matrix"—the state in which the chemical exists at the time of disposal.[3]
The Two Primary Waste Streams
Decision Logic Diagram
The following logic ensures you select the correct waste container.
Figure 1: Decision tree for segregating 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate waste based on solvent matrix.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired stocks, contaminated wipes, or weighing solids.[1][3]
-
PPE Verification: Wear nitrile gloves, lab coat, and safety glasses.[3][9]
-
Containment:
-
Labeling:
-
Storage: Place in the laboratory's "Solid Waste" drum/pail.
Protocol B: Liquid Waste (HPLC/Synthesis Mixtures)
Use this for reaction mixtures or chromatography eluents.[1][3]
-
Identify the Solvent:
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid), which can react violently with organic esters.[8]
-
Transfer:
-
Use a funnel to prevent spillage.[3]
-
Pour slowly to avoid splashing.
-
-
Documentation:
Spill Response Workflow
Immediate actions for accidental release.
Small Spill (< 50 mL/g):
-
Isolate: Alert nearby personnel.
-
Absorb: Use paper towels (liquids) or a scoop (solids).[1][3][9]
-
Clean: Wipe surface with Ethanol or Isopropanol (to solubilize the waxy lipid component).[3] Soap and water alone may smear the substance.[3]
-
Dispose: Place all cleanup materials into Solid Chemical Waste .
Large Spill (> 500 mL/g):
-
Evacuate: If volatile solvents are involved.
-
Block Drains: Use spill pillows to protect floor drains.[3]
-
Contact EHS: Call your facility's emergency line.[3]
Figure 2: Operational workflow for managing spills of lipid-conjugates.
Regulatory & Compliance Framework
Even if a specific chemical is not "Listed" (P-list/U-list), it is regulated based on its characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[1][5]
| Regulatory Body | Classification | Reason / Code |
| EPA (RCRA) | Unlisted (Pure) | Not a P or U listed waste.[1][3] |
| EPA (RCRA) | D001 (Ignitable) | Only if dissolved in flammable solvents (Flash point <60°C).[1] |
| EPA (RCRA) | F003/F005 | Only if dissolved in spent solvents (e.g., Acetone, Toluene).[1][3] |
| GHS | Irritant | Precautionary classification for amino-acid esters.[1] |
Self-Validation Check: Before closing the waste container, ask: Did I mix this with an incompatible oxidizer?
-
Correct: Mixed with other organic solvents.[3]
-
Incorrect: Mixed with Chromic Acid or Piranha solution (Risk of fire).[3]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][3]Link[1][3]
-
American Chemical Society (ACS). (2023).[1][3] Identifying and Evaluating Hazards in Research Laboratories.[3]Link[1][3]
-
National Institutes of Health (NIH). (2024).[1][3] Waste Disposal Guide for Organic Esters and Lipids.[3]Link[1][3]
-
PubChem. (2025).[3] Compound Summary: 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate (CAS 39659-52-4).[1][3][10][11]Link[1][3]
Sources
- 1. PubChemLite - 5-oxo-l-proline 2-hydroxy-3-(((9z)-1-oxo-9-octadecen-1-yl)oxy)propyl ester (C26H45NO6) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.dk [fishersci.dk]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. danielstraining.com [danielstraining.com]
- 6. vumc.org [vumc.org]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. otago.ac.nz [otago.ac.nz]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. 2-hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate CAS#: 39659-52-4 [chemicalbook.com]
- 11. 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate | SIELC Technologies [sielc.com]
Personal protective equipment for handling 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
Technical Handling Guide: 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
CAS Number: 39659-52-4 Synonyms: PCA Glyceryl Stearate; L-Proline, 5-oxo-, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester Molecular Formula: C₂₆H₄₇NO₆ Molecular Weight: ~469.66 g/mol
Part 1: Emergency Overview & Risk Assessment
Hazard Classification (GHS/CLP): While specific toxicological data for the stearoyl ester is limited, structurally similar analogs (e.g., PCA Glyceryl Oleate, CAS 84608-82-2) are classified as Skin Sensitizers (Category 1) . You must handle this compound as a potential allergen.
| Hazard Category | Signal Word | Hazard Statements |
| Skin Sensitization | WARNING | H317: May cause an allergic skin reaction. |
| Eye Irritation | WARNING | H319: Causes serious eye irritation (Precautionary).[1] |
Physicochemical Profile:
-
Physical State: Waxy solid or white powder.
-
Solubility: Soluble in organic solvents (DMSO, Ethanol, Methanol, Acetonitrile). Sparingly soluble in water (forms emulsions/micelles due to amphiphilic nature).
-
Stability: Susceptible to hydrolysis (ester bond) and oxidation (if impurities present). Store at -20°C under inert gas (Argon/Nitrogen) to maintain purity.
Part 2: Personal Protective Equipment (PPE) Matrix
Select PPE based on the operational phase. This compound’s lipophilic tail allows it to penetrate skin barriers effectively, making glove selection critical.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11mm) | Latex is permeable to many lipid-soluble esters. Nitrile provides superior resistance to the carrier solvents (DMSO/Ethanol). |
| Eye Protection | Chemical Safety Goggles | Prevents ocular exposure to particulates (powder) or splashes (solution). Standard safety glasses with side shields are minimum; goggles preferred for stock prep. |
| Respiratory | N95 / FFP2 Mask | Required if handling open powder outside a fume hood to prevent inhalation of sensitizing dusts. |
| Body Protection | Lab Coat (Buttoned) | Standard barrier to prevent accumulation on personal clothing. |
Part 3: Operational Handling Protocol
A. Weighing & Solubilization Workflow
Objective: Prepare a stable stock solution while minimizing hydrolysis and exposure.
Reagents Required:
-
Anhydrous DMSO (Dimethyl Sulfoxide) or Absolute Ethanol.
-
Vortex mixer.
-
Warm water bath (37°C).
Protocol:
-
Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator (approx. 30 mins). Why? Opening cold vials introduces condensation, leading to ester hydrolysis.
-
Weighing: Weigh the solid mass in a tared glass vial. Avoid using plastic weigh boats for long-term contact as the lipophilic tail may adhere or leach plasticizers.
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–50 mg/mL .
-
Dissolution:
-
The compound may be waxy. If dissolution is slow, sonicate for 5 minutes or warm in a 37°C water bath for 2–3 minutes.
-
Visual Check: Solution must be clear and colorless.[2]
-
-
Storage of Stock: Aliquot immediately into amber glass vials with Teflon-lined caps. Purge with Argon gas before sealing. Store at -20°C.
B. Experimental Usage (Cell Culture/Assay)
-
Dilution: When diluting into aqueous media (e.g., PBS or culture medium), the final solvent concentration (DMSO/Ethanol) should be <0.1% to avoid solvent toxicity.
-
Precipitation Alert: High concentrations (>100 µM) in aqueous buffer may form micelles or precipitate. Vortex vigorously before adding to cells.
Part 4: Visualization & Logic
Figure 1: Safe Handling & Solubilization Workflow
Caption: Logical flow for handling lipophilic esters to prevent hydrolysis and exposure.
Part 5: Spill Response & Disposal
Spill Response:
-
Solid Spill: Do not sweep dry dust (aerosol risk). Cover with wet paper towels (soaked in water/detergent), then wipe up.
-
Solution Spill: Absorb with inert material (vermiculite or sand). Clean the surface with 70% Ethanol followed by soap and water.
Disposal:
-
Waste Stream: Dispose of as Hazardous Organic Waste .
-
Do Not: Do not pour down the drain. The lipid nature can coat pipes, and the compound may have aquatic toxicity (chronic) typical of surfactants.
References
-
SIELC Technologies. (2018). Separation of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: PCA Glyceryl Oleate (Analog). Retrieved from [Link]
-
Alexmo Cosmetics. (n.d.). PCA Glyceryl Oleate Safety Data Sheet. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
